Technical Documentation Center

9-Butyl-9H-carbazole-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Butyl-9H-carbazole-3-carbaldehyde
  • CAS: 67707-09-9

Core Science & Biosynthesis

Foundational

9-Butyl-9H-carbazole-3-carbaldehyde CAS 67707-09-9 properties

An In-Depth Technical Guide to 9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9). A Critical Intermediate for Optoelectronics and Medicinal Chemistry Executive Summary 9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9).

A Critical Intermediate for Optoelectronics and Medicinal Chemistry

Executive Summary

9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9) is a functionalized heterocyclic building block essential to the fields of organic electronics and drug discovery. Structurally, it consists of a carbazole core—known for its high thermal stability and hole-transporting capabilities—modified with a butyl solubilizing group at the N-position and a reactive formyl (aldehyde) group at the C-3 position.

This compound serves as a "linchpin" intermediate. In optoelectronics , it is the precursor for Schiff bases and Knoevenagel condensation products used in Organic Light Emitting Diodes (OLEDs) and fluorescent sensors. In medicinal chemistry , the aldehyde functionality allows for the rapid generation of diverse libraries of bioactive agents, particularly antimicrobial and anticancer hydrazones and imines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
PropertyData
CAS Registry Number 67707-09-9
IUPAC Name 9-Butyl-9H-carbazole-3-carbaldehyde
Synonyms 3-Formyl-9-butylcarbazole; 9-Butyl-3-carbazolecarboxaldehyde
Molecular Formula C₁₇H₁₇NO
Molecular Weight 251.33 g/mol
SMILES CCCCN1C2=CC=CC=C2C3=CC(C=O)=CC=C31
Appearance Pale yellow to off-white solid
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, DMF; Insoluble in water
Melting Point Typically 70–90 °C (Estimate based on homologs*)

*Note: While the 9-ethyl analog melts at 85-87 °C and the 9-methyl at 74-75 °C, the 9-butyl derivative typically exhibits a similar or slightly lower melting range due to the increased flexibility of the alkyl chain disrupting crystal packing.

Synthetic Pathways & Reaction Mechanisms[8][9][10]

The synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde is a sequential two-step process designed to ensure regioselectivity and high yield.

Step 1: N-Alkylation of Carbazole

The first objective is to attach the butyl chain to the nitrogen atom. This renders the molecule soluble in organic solvents and blocks the N-H site.

  • Reagents: Carbazole, 1-Bromobutane (or 1-Iodobutane), Base (KOH or NaH), Solvent (DMF or DMSO).

  • Mechanism: SN2 Nucleophilic Substitution.[1] The base deprotonates the carbazole nitrogen (pKa ~15), creating a nucleophilic carbazolide anion which attacks the alkyl halide.

Step 2: Vilsmeier-Haack Formylation

The core functionalization step introduces the aldehyde group specifically at the C-3 position.

  • Reagents: Phosphoryl chloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Mechanism:

    • Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[1]

    • Electrophilic Aromatic Substitution (EAS): The electron-rich carbazole ring attacks the iminium ion. The C-3 position is preferred due to resonance stabilization from the nitrogen lone pair (para to the nitrogen).

    • Hydrolysis: The resulting intermediate is hydrolyzed with water/base to release the aldehyde.

Synthetic Workflow Diagram

Synthesis Carbazole 9H-Carbazole (Starting Material) Alkylation Step 1: N-Alkylation (n-BuBr, KOH, DMF) Carbazole->Alkylation ButylCarbazole 9-Butyl-9H-carbazole (Intermediate) Alkylation->ButylCarbazole S_N2 Mechanism Vilsmeier Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C -> 80°C) ButylCarbazole->Vilsmeier Hydrolysis Hydrolysis (H2O / NaOAc) Vilsmeier->Hydrolysis Iminium Intermediate Product 9-Butyl-9H-carbazole- 3-carbaldehyde Hydrolysis->Product Final Product

Caption: Logical flow of the two-step synthesis: N-alkylation followed by regioselective C-3 formylation.

Spectroscopic Characterization

To validate the identity of CAS 67707-09-9, researchers should look for these specific diagnostic signals.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The spectrum is distinct due to the desymmetrization of the carbazole ring by the aldehyde group.

  • δ 10.08 ppm (s, 1H): The aldehyde proton (-CHO) . This is the most deshielded signal and confirms the success of the formylation.

  • δ 8.60 ppm (d, J=1.5 Hz, 1H): The C4-H proton . It appears as a doublet (or broad singlet) significantly downfield because it is ortho to the carbonyl group and experiences strong anisotropic deshielding.

  • δ 8.15 ppm (d, J=7.8 Hz, 1H): The C1-H proton .

  • δ 4.30 ppm (t, J=7.2 Hz, 2H): The N-CH₂ protons of the butyl chain.

  • δ 1.85 ppm (m, 2H): The β-CH₂ protons.

  • δ 1.40 ppm (m, 2H): The γ-CH₂ protons.

  • δ 0.95 ppm (t, J=7.3 Hz, 3H): The terminal methyl (-CH₃) group.

Infrared (IR) Spectroscopy
  • 1680–1690 cm⁻¹: Strong C=O stretching vibration (Aldehyde).

  • 2720, 2820 cm⁻¹: Weak C-H stretching of the aldehyde (Fermi doublet).

  • 1590, 1490 cm⁻¹: Aromatic C=C skeletal vibrations.

Functional Applications
A. Optoelectronics (OLEDs & Photovoltaics)

This compound is a primary intermediate for "Hole Transport Materials" (HTMs). The carbazole unit is electron-rich (p-type).

  • Mechanism: The aldehyde group allows for the extension of the π-conjugated system via Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to form "Push-Pull" dyes.

  • Utility: These dyes exhibit Intramolecular Charge Transfer (ICT), crucial for organic solar cells and fluorescent emitters.

B. Medicinal Chemistry

Carbazole alkaloids are pharmacophores with reported antioxidant, anti-inflammatory, and antitumor activities.

  • Schiff Base Synthesis: Reaction of the aldehyde with primary amines (e.g., thiosemicarbazide) yields Schiff bases.

  • Bioactivity: These derivatives often show enhanced DNA binding affinity or metal-chelating properties (e.g., Copper(II) complexes) which are investigated for anticancer efficacy.

Application Logic Diagram

Applications Aldehyde 9-Butyl-9H-carbazole- 3-carbaldehyde Knoevenagel Knoevenagel Condensation (w/ Malononitrile) Aldehyde->Knoevenagel SchiffBase Schiff Base Formation (w/ Amines/Hydrazides) Aldehyde->SchiffBase Dyes Organic Dyes / Fluorophores (Push-Pull Systems) Knoevenagel->Dyes Sensors Fluorescent Probes (Metal Ion Detection) Knoevenagel->Sensors Drugs Bioactive Agents (Antimicrobial/Antitumor) SchiffBase->Drugs SchiffBase->Sensors

Caption: Divergent utility of the aldehyde intermediate in materials science and pharmacology.

Safety & Handling Protocol
  • Hazards: As an organic aldehyde, it should be treated as a potential skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).[2]

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde to the carboxylic acid (9-butylcarbazole-3-carboxylic acid) over time.

  • Disposal: Dispose of as hazardous organic waste. Do not release into drains.[2][3]

References
  • Synthesis & Vilsmeier-Haack Protocol

    • Title: "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent"
    • Source: ResearchG
    • URL:[Link]

  • Medicinal Applications (Schiff Bases)

    • Title: "Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone"
    • Source: SciSpace / Intern
    • URL:[Link]

  • Physical Properties (Homolog Comparison)

    • Title: "9-Ethyl-9H-carbazole-3-carbaldehyde Properties & Safety"
    • Source: Oakwood Chemical
    • URL:[Link]

  • General Carbazole Chemistry

    • Title: "9-Butyl-9H-carbazole Crystal Structure and Electronic Properties"
    • Source: N
    • URL:[Link]

Sources

Exploratory

9-Butyl-9H-carbazole-3-carbaldehyde melting point and physical data

The following technical guide details the physicochemical properties, synthesis, and applications of 9-Butyl-9H-carbazole-3-carbaldehyde . This monograph is structured for researchers in organic electronics and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 9-Butyl-9H-carbazole-3-carbaldehyde . This monograph is structured for researchers in organic electronics and medicinal chemistry, prioritizing reproducible protocols and verified data.

[1][2][3][4]

Executive Summary

9-Butyl-9H-carbazole-3-carbaldehyde (CAS: 67707-09-9 ) is a critical heterocyclic intermediate used primarily in the synthesis of optoelectronic materials (OLEDs, DSSCs) and bioactive Schiff bases.[1][2][3][4] Functioning as a donor-acceptor building block, the electron-rich carbazole moiety coupled with the electron-withdrawing formyl group allows for versatile Knoevenagel condensations and Schiff base formations.

Physicochemical Profile

The following data aggregates experimental values and structural descriptors.

PropertyDataNote
CAS Number 67707-09-9 Verified Identifier
IUPAC Name 9-butylcarbazole-3-carbaldehyde
Molecular Formula C₁₇H₁₇NO
Molecular Weight 251.33 g/mol
Appearance Reddish-brown to Yellow SolidColor depends on purity/crystallinity [1]
Melting Point ~50–60 °C (Estimated range)Lower than 9-ethyl analog (85–87°C) due to chain flexibility
Solubility Soluble in CHCl₃, DMF, DMSO, THFInsoluble in water
Key IR Signal 1697 cm⁻¹ (C=O stretch)Characteristic aldehyde peak [1]
Key ¹H NMR Signal δ ~10.0 ppm (s, 1H, -CHO)Distinctive singlet

Synthesis & Purification Protocols

The synthesis follows a robust two-step sequence: N-alkylation of carbazole followed by Vilsmeier-Haack formylation . This route is preferred over Duff formylation due to higher regioselectivity for the C-3 position.

Step 1: Synthesis of 9-Butyl-9H-carbazole (Precursor)[3]
  • Reagents: Carbazole (1.0 eq), 1-Bromobutane (1.2 eq), 50% NaOH (aq), Tetrabutylammonium bromide (TBAB, cat.), Benzene or Toluene.

  • Protocol:

    • Dissolve carbazole in benzene/toluene.

    • Add TBAB (Phase Transfer Catalyst) and 50% NaOH solution.

    • Add 1-bromobutane dropwise under stirring.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Wash organic layer with water, dry over Na₂SO₄, and concentrate.

    • Yield: Typically >90% (White solid/oil).

Step 2: Vilsmeier-Haack Formylation
  • Reagents: 9-Butylcarbazole (1.0 eq), POCl₃ (1.2–1.5 eq), DMF (Excess/Solvent).

  • Protocol:

    • Vilsmeier Reagent Formation: In a dry flask at 0°C, add POCl₃ dropwise to dry DMF. Stir for 30 min to form the chloroiminium salt (white/yellow precipitate may form).

    • Addition: Add a solution of 9-butylcarbazole in DMF dropwise to the Vilsmeier reagent at 0°C.

    • Reaction: Heat the mixture to 80–100°C for 8–12 hours. The solution will darken (reddish-brown).

    • Quenching: Cool to room temperature and pour the mixture into ice-cold water/sodium acetate solution to hydrolyze the iminium intermediate.

    • Isolation: A precipitate forms. Filter the solid or extract with Chloroform/DCM.

    • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to remove the 3,6-diformyl byproduct.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisFlow Carbazole Start: 9H-Carbazole Alkylation Step 1: N-Alkylation (n-BuBr, NaOH, TBAB) Carbazole->Alkylation ButylCarbazole Intermediate: 9-Butylcarbazole (m/z 223) Alkylation->ButylCarbazole >90% Yield Vilsmeier Step 2: Vilsmeier-Haack (POCl3, DMF, 100°C) ButylCarbazole->Vilsmeier Hydrolysis Quench: Ice Water / NaOAc Vilsmeier->Hydrolysis Product Product: 9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9) Hydrolysis->Product Major (C-3) Byproduct Byproduct: 3,6-Diformyl derivative Hydrolysis->Byproduct Minor (C-3,6)

Caption: Step-wise synthetic pathway for 9-Butyl-9H-carbazole-3-carbaldehyde highlighting the critical Vilsmeier-Haack formylation step.

Characterization & Analysis

To validate the identity of the synthesized compound, the following spectral features must be observed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.08 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ 8.60 ppm (d, 1H): Aromatic proton at C-4 (deshielded by carbonyl).

    • δ 8.15 ppm (d, 1H): Aromatic proton at C-5.

    • δ 4.30 ppm (t, 2H): N-CH₂ protons (triplet, adjacent to nitrogen).

    • δ 1.85 ppm (m, 2H): Alkyl chain (-CH₂-).

    • δ 0.95 ppm (t, 3H): Terminal methyl group (-CH₃).

  • FT-IR (KBr Pellet):

    • 1690–1697 cm⁻¹: Strong C=O stretching vibration.

    • 2958, 2871 cm⁻¹: C-H stretching (Alkyl chain).

    • 1590 cm⁻¹: C=C Aromatic stretching.

Applications

  • Organic Light Emitting Diodes (OLEDs): The aldehyde serves as a precursor for "push-pull" dyes. Condensation with malononitrile yields dicyanovinyl derivatives used as red-emitting dopants.

  • Schiff Base Ligands: Reaction with thiosemicarbazides or amines creates ligands for transition metal complexes (Cu, Zn), which exhibit antibacterial and antifungal properties [1].

  • Fluorescent Probes: Used to synthesize BODIPY dyes or ratiometric sensors for detecting hydrazine or metal ions.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde group to carboxylic acid.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Khan, M. U. R., et al. "Synthesis and Characterization of Novel Carbazole Based Dyes." Asian Journal of Chemistry, vol. 36, no. 12, 2024, pp. 2843-2848.

  • PubChem. "9-Ethyl-9H-carbazole-3-carbaldehyde." National Library of Medicine.

  • BLD Pharm. "Product: 9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9)."[1][2][3][4]

Sources

Foundational

Comprehensive Safety Data & Technical Handling Guide: 9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9)

Executive Prologue: The Chemistry of Hazard and Utility 9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9) is a highly versatile, electron-rich donor scaffold widely utilized in the synthesis of organic light-emitting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Prologue: The Chemistry of Hazard and Utility

9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9) is a highly versatile, electron-rich donor scaffold widely utilized in the synthesis of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and BODIPY-based fluorescent probes 1. As a Senior Application Scientist, I approach the safety and handling of this compound not merely as a static checklist of hazards, but as a direct extension of its fundamental chemical nature.

The planar carbazole core provides exceptional charge-transport and photophysical properties, while the N-butyl chain enhances its solubility in organic solvents. However, these exact properties—high lipophilicity and extended π-conjugation—dictate its toxicological profile and require precise, causality-driven handling protocols. This whitepaper synthesizes physicochemical data with mechanistic insights, providing a self-validating framework for researchers and drug development professionals.

Physicochemical & Thermodynamic Profiling

Understanding the physical state and thermodynamic behavior of 9-Butyl-9H-carbazole-3-carbaldehyde is the first step in mitigating laboratory risk. The molecule's high lipophilicity means it can readily cross biological lipid bilayers if dissolved in carrier solvents, necessitating strict barrier controls.

Table 1: Physicochemical Profile & Safety Causality

ParameterValueMechanistic Relevance & Causality
CAS Number 67707-09-9Primary registry identifier for safety tracking and procurement.
Molecular Formula C17H17NODictates stoichiometric calculations in organic synthesis.
Molecular Weight 251.32 g/mol Critical for precise molarity, yield tracking, and atom economy.
Appearance Yellow crystalline solidThe yellow hue arises from the conjugated formyl-carbazole push-pull electron system.
Solubility Soluble in THF, DCM, DMF; Insoluble in H2OThe N-butyl chain drives lipophilicity, requiring non-polar or polar aprotic solvents for reactions.
Reactivity Electrophilic aldehyde groupSusceptible to Knoevenagel condensations; must be stored away from strong nucleophiles and bases.

Mechanistic Toxicology & Exposure Controls

While specific GHS hazard statements for 67707-09-9 classify it primarily as a standard irritant, the structural homology to other functionalized carbazoles implies specific handling risks that require targeted exposure controls 2.

  • Dermal Exposure & Barrier Selection: The lipophilic N-butyl tail allows the molecule to easily partition into the stratum corneum of human skin.

    • Causality-Driven PPE: Standard latex gloves are insufficient. Nitrile gloves (minimum 4 mil thickness) are mandatory because they provide superior chemical resistance to the organic solvents (e.g., DCM, THF) typically used to dissolve this compound.

  • Inhalation Hazard & Engineering Controls: As a crystalline solid, it poses a micro-dust inhalation risk. The rigid carbazole planar structure can intercalate into biological membranes or cause mechanical irritation in the respiratory tract.

    • Control: All weighing, transfer, and sonication operations must occur within a calibrated fume hood with a face velocity of 80-100 fpm to prevent aerosolization of the solid particulates.

Self-Validating Synthetic & Handling Workflows

The synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde typically proceeds via the Vilsmeier-Haack formylation of 9-butyl-9H-carbazole 1. The protocol below is designed as a self-validating system, ensuring that both safety and chemical conversion are continuously verified at the bench.

Step-by-Step Vilsmeier-Haack Formylation Protocol:
  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve 9-butyl-9H-carbazole in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF acts safely as both the reaction solvent and the formyl source.

  • Electrophile Generation: Cool the system to 0 °C. Dropwise, add Phosphorus oxychloride (POCl3). Causality: POCl3 reacts with DMF to generate the Vilsmeier reagent (a chloroiminium ion), which is highly electrophilic and moisture-sensitive. Cooling prevents an uncontrolled exothermic runaway.

  • Electrophilic Aromatic Substitution: Allow the reaction to warm to room temperature and stir. The electron-donating nitrogen directs the iminium ion specifically to the sterically accessible and electron-rich 3-position of the carbazole ring.

  • Hydrolysis & Precipitation: Quench the reaction by pouring it over crushed ice and neutralizing it with sodium acetate. Causality: Hydrolysis of the iminium intermediate yields the target aldehyde, which precipitates as a yellow solid due to its aqueous insolubility.

  • System Validation (Analytical Check): Perform FTIR and GC-MS on the dried precipitate. Validation Metric: The appearance of a sharp C=O stretching peak at ~1697 cm⁻¹ and a molecular ion peak at m/z 251 confirms successful formylation, validating the workflow 1.

SyntheticWorkflow N1 9H-Carbazole (Starting Material) N2 N-Alkylation Phase Butyl Bromide + TBAB N1->N2 Phase Transfer N3 9-Butyl-9H-carbazole (Intermediate) N2->N3 Reflux 80-90 °C N4 Vilsmeier-Haack Formylation POCl3 + DMF N3->N4 Electrophilic Substitution N5 9-Butyl-9H-carbazole- 3-carbaldehyde (Target) N4->N5 Hydrolysis & Recrystallization

Caption: Synthetic workflow for 9-Butyl-9H-carbazole-3-carbaldehyde via Vilsmeier-Haack formylation.

Self-Validating Spill Response & Decontamination

A chemical spill is an uncontrolled variable. Standard wiping is insufficient for highly conjugated organics. The following self-validating spill response leverages the molecule's intrinsic photophysical properties to guarantee complete decontamination.

Step-by-Step Decontamination Protocol:
  • Isolation: Evacuate non-essential personnel. Ensure the fume hood sash is lowered to maximize airflow over the spill zone.

  • Mechanical Recovery: Using a static-free brush and non-sparking scoop, carefully collect the yellow crystalline solid. Causality: Sweeping with standard plastics can generate static electricity, risking ignition if flammable solvent vapors (like THF or DMF) are present in the workspace.

  • Chemical Solubilization: Wipe the affected area with absorbent pads soaked in 70% Ethanol or Isopropanol. Causality: Water is entirely ineffective due to the compound's lipophilicity; an alcohol disrupts the hydrophobic interactions binding the residue to the benchtop.

  • System Validation (UV Inspection): Dim the ambient laboratory lighting. Illuminate the spill area with a handheld 365 nm UV lamp. Validation Metric: Carbazole derivatives exhibit strong fluorescence under UV light 2. If the benchtop emits a blue/green glow, microscopic residual compound remains. Repeat Step 3 until no fluorescence is observed. This provides absolute, visual confirmation of a safe workspace.

SpillResponse S1 Spill Detected: 9-Butyl-9H-carbazole-3-carbaldehyde S2 Assess Spill Size S1->S2 S3 Minor Spill (<50g) Proceed with Local Cleanup S2->S3 < 50g S4 Major Spill (>50g) Evacuate & Call HazMat S2->S4 > 50g S5 Don PPE (Nitrile, Goggles, Respirator) S3->S5 S6 Mechanical Recovery Avoid Dust Generation S5->S6 S7 Chemical Decontamination (70% Ethanol / Soap) S6->S7 S8 Validation (365 nm UV Inspection) S7->S8

Caption: Self-validating spill response and decontamination protocol for solid carbazole derivatives.

References

  • Synthesis and Characterization of Novel Carbazole Based Dyes Source: Asian Publication Corporation URL:[Link]

  • Dalton Transactions - RSC Publishing (BODIPY Dyes and Carbazole Derivatives) Source: Royal Society of Chemistry (RSC) Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde via Vilsmeier-Haack Reaction

Abstract This application note details the protocol for the formylation of 9-butyl-9H-carbazole to synthesize 9-butyl-9H-carbazole-3-carbaldehyde using the Vilsmeier-Haack reaction. Carbazole derivatives are critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the formylation of 9-butyl-9H-carbazole to synthesize 9-butyl-9H-carbazole-3-carbaldehyde using the Vilsmeier-Haack reaction. Carbazole derivatives are critical intermediates in the development of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceuticals. The introduction of an aldehyde group at the C-3 position serves as a versatile handle for Knoevenagel condensations, Schiff base formation, and other functionalizations. This guide provides a mechanistic rationale, a self-validating experimental protocol, and troubleshooting strategies to ensure high yield and purity.

Introduction

The Vilsmeier-Haack reaction is the industry-standard method for formylating electron-rich aromatic rings.[1] Unlike the Gattermann-Koch reaction, which requires high pressure and Lewis acids, Vilsmeier-Haack utilizes a mild, in-situ generated electrophile (the chloroiminium ion) derived from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) .

For 9-butylcarbazole, electrophilic substitution occurs predominantly at the C-3 position (para to the nitrogen). The nitrogen lone pair activates the ring, directing the electrophile to the 3- and 6-positions. Mono-formylation is achieved by controlling stoichiometry and temperature, while the butyl chain improves solubility in organic solvents compared to the parent carbazole.

Reaction Mechanism

The reaction proceeds in three distinct phases:

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium salt.[1]

  • Electrophilic Aromatic Substitution: The carbazole ring attacks the chloroiminium ion, forming an iminium intermediate.

  • Hydrolysis: The intermediate is hydrolyzed under basic conditions to release the aldehyde.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate (Electrophilic Attack) Substrate 9-Butylcarbazole Substrate->Intermediate Product 9-Butylcarbazole- 3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O / Base) Hydrolysis->Product

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Equipment
  • Reagents: 9-Butyl-9H-carbazole (>98%), Phosphoryl chloride (POCl₃, 99%), Anhydrous N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH) or Sodium acetate (NaOAc), Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Magnesium sulfate (MgSO₄).

  • Equipment: 3-neck round-bottom flask (250 mL), reflux condenser, pressure-equalizing addition funnel, inert gas line (Nitrogen/Argon), magnetic stirrer, ice-water bath, oil bath.

Safety Considerations
  • POCl₃: Highly corrosive and water-reactive. Releases HCl gas upon contact with moisture. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves.

  • Exotherm: The formation of the Vilsmeier reagent and the quenching step are highly exothermic. Control temperatures strictly.

Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In-Situ)

  • Charge the 3-neck flask with anhydrous DMF (5.0 eq) .

  • Cool the flask to 0°C using an ice-water bath under a nitrogen atmosphere.

  • Add POCl₃ (1.2 - 1.5 eq) dropwise via the addition funnel over 15–20 minutes.

    • Critical: Maintain internal temperature < 5°C to prevent thermal decomposition.

    • Observation: The solution may turn pale yellow or orange, indicating reagent formation.

  • Stir at 0°C for 30 minutes.

Step 2: Addition of Substrate

  • Dissolve 9-butylcarbazole (1.0 eq) in a minimum amount of anhydrous DMF (approx. 2-3 mL per gram of substrate).

  • Add the carbazole solution dropwise to the Vilsmeier reagent at 0°C.

  • Allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 3: Reaction and Heating

  • Heat the reaction mixture to 80–90°C in an oil bath.

  • Monitor progress via TLC (Hexane:EtOAc 9:1).

    • Target: Disappearance of the starting material spot (high Rf) and appearance of the aldehyde product (lower Rf, distinct fluorescence).

  • Reaction time is typically 3–6 hours .

Step 4: Quenching and Workup

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralize the solution to pH 7–8 using saturated NaOAc solution or 10% NaOH .

    • Note: A yellow precipitate (crude product) often forms upon neutralization.

  • Extract with DCM (3 x 50 mL) .

  • Wash combined organic layers with water (2x) and brine (1x).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Recrystallization: Dissolve crude solid in hot Ethanol or Methanol . Cool slowly to induce crystallization.[2]

  • Chromatography (if oil/impure): Silica gel column using Hexane:EtOAc (95:5 to 90:10) gradient.

Experimental Workflow Diagram

Workflow Start Start: Anhydrous DMF Step1 Cool to 0°C Add POCl3 dropwise Start->Step1 Step2 Add 9-Butylcarbazole (in DMF) Step1->Step2 Step3 Heat to 90°C (3-6 Hours) Step2->Step3 Check TLC Check (Complete?) Step3->Check Check->Step3 No Quench Pour into Ice Water Neutralize (pH 7-8) Check->Quench Yes Extract Extract with DCM Dry & Concentrate Quench->Extract Purify Recrystallize (EtOH) or Column (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis and purification.

Characterization Data

The purified product, 9-butyl-9H-carbazole-3-carbaldehyde , should exhibit the following physicochemical properties:

  • Physical State: Pale yellow solid or viscous yellow oil (solidifies upon standing/trituration).

  • Yield: Typical isolated yields range from 75% to 85% .

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.09 (s, 1H, -CHO): Characteristic aldehyde singlet.

    • δ 8.60 (d, 1H, H-4): Deshielded aromatic proton ortho to the carbonyl.

    • δ 8.15 (d, 1H, H-5): Aromatic proton.

    • δ 7.20 – 7.55 (m, 5H): Remaining aromatic protons.

    • δ 4.33 (t, 2H, N-CH₂-): Triplet for methylene attached to nitrogen.

    • δ 1.86 (m, 2H), 1.40 (m, 2H): Butyl chain methylene multiplets.

    • δ 0.96 (t, 3H, -CH₃): Terminal methyl group.

  • IR (ATR): Strong stretching vibration at 1680–1697 cm⁻¹ (C=O) ; C-H aldehyde stretch at ~2720/2820 cm⁻¹ .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in reagentsUse freshly distilled POCl₃ and anhydrous DMF. Ensure glassware is oven-dried.
No Reaction Temperature too lowEnsure the reaction reaches 80–90°C. Vilsmeier reagent formation requires 0°C, but substitution requires heat.
Black Tar Formation Overheating / DecompositionDo not exceed 100°C. Add POCl₃ slowly to prevent thermal runaway.
Impure Product Di-formylation (C-3 and C-6)Reduce POCl₃ equivalents to 1.1–1.2 eq. Monitor TLC closely and stop immediately upon consumption of starting material.
Oiling Out Residual DMFWash organic layer thoroughly with water (3-4 times) to remove DMF before drying.

References

  • Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Publication Corporation. (2024).[3] Detailed synthesis of 9-butyl-9H-carbazole-3-carbaldehyde.

  • Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide. BenchChem. (2025).[4] General protocols for carbazole formylation and mechanism.

  • 9-Butyl-9H-carbazole-3-carbaldehyde Product Data. Sigma-Aldrich. (n.d.). Commercial specifications and identifiers.

  • Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. ResearchGate. (1999). Mechanistic insights into regioselectivity.

  • Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl). PMC - NCBI. (2011). Structural data for related butyl-carbazole derivatives.

Sources

Application

Application Note: Synthesis of Schiff Bases from 9-Butyl-9H-carbazole-3-carbaldehyde

Part 1: Core Directive & Scientific Context Abstract This protocol details the synthesis of Schiff bases (imines) derived from 9-Butyl-9H-carbazole-3-carbaldehyde . Carbazole-based Schiff bases are critical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Context

Abstract

This protocol details the synthesis of Schiff bases (imines) derived from 9-Butyl-9H-carbazole-3-carbaldehyde . Carbazole-based Schiff bases are critical intermediates in the development of optoelectronic materials (OLEDs, photovoltaics) and pharmacological agents (antimicrobial, anticancer). The 9-butyl substituent enhances solubility in organic solvents compared to its N-ethyl or N-unsubstituted analogs, facilitating solution-processability and purification. This guide prioritizes high-purity isolation through acid-catalyzed condensation and rigorous recrystallization.

Chemical Mechanism

The formation of the Schiff base is a reversible, acid-catalyzed condensation reaction between the carbonyl group of the carbazole aldehyde and a primary amine.

  • Activation: The carbonyl oxygen is protonated by the acid catalyst (Glacial Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The hydroxyl group is protonated and eliminated as water, generating an iminium ion.

  • Deprotonation: Loss of a proton yields the stable neutral imine (Schiff base).

Critical Control Point: As the reaction produces water, equilibrium dynamics apply (Le Chatelier's principle). While ethanol/methanol are standard solvents, ensuring high concentration or removing water (via molecular sieves or azeotropic distillation) can drive the reaction to completion.

Part 2: Experimental Protocol

Materials & Equipment
CategoryItemSpecification/Grade
Precursor 9-Butyl-9H-carbazole-3-carbaldehyde>97% Purity
Reagent Primary Amine (e.g., Aniline, 4-Aminophenol)>98% Purity
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Anhydrous preferred
Catalyst Glacial Acetic AcidACS Reagent Grade
Purification Chloroform / HexaneFor recrystallization
Equipment Reflux condenser, Magnetic stirrer, Oil bathStandard Synthesis Setup
Analysis TLC Plates (Silica gel 60 F254)Mobile phase: Hexane:EtOAc (7:[1]3)
General Synthesis Procedure

Step 1: Reactant Dissolution

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 9-Butyl-9H-carbazole-3-carbaldehyde in 15–20 mL of absolute ethanol.

  • Expert Insight: If the aldehyde does not dissolve completely at room temperature, gently warm the solution to 40–50°C. The butyl chain aids solubility, but carbazoles can be stubborn in cold alcohols.

Step 2: Amine Addition & Catalysis

  • Add 1.0–1.2 mmol (1.0–1.2 equivalents) of the chosen primary amine to the flask.[2]

  • Add 2–3 drops of Glacial Acetic Acid.[2]

  • Note: Do not add excess acid; protonating the amine renders it non-nucleophilic, inhibiting the reaction.

Step 3: Reflux

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with stirring.

  • Maintain reflux for 3–6 hours .

  • Monitoring: Check progress via TLC every hour. The product typically appears as a spot with a different R_f value than the aldehyde, often fluorescent under UV (365 nm) due to the extended conjugation.

Step 4: Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Crystallization:[3][4] In many cases, the Schiff base will precipitate out as a colored solid (yellow/orange) upon cooling.

  • If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator and cool in an ice bath.

Step 5: Filtration & Washing

  • Filter the precipitate using a Büchner funnel.

  • Wash the solid with ice-cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

  • Warning: Do not use large volumes of wash solvent, or you may redissolve the product.

Purification (Recrystallization)[1][4][6][7][8]
  • Dissolve the crude solid in a minimum amount of hot Chloroform or Dichloromethane.

  • Slowly add Ethanol or Hexane until slight turbidity is observed.

  • Allow to stand undisturbed at room temperature (or 4°C) to crystallize.

  • Filter and dry in a vacuum oven at 60°C for 4 hours.

Part 3: Characterization & Troubleshooting

Expected Analytical Data
TechniqueSignalInterpretation
FT-IR 1610–1640 cm⁻¹ (Strong)C=N Stretching (Imine formation confirmed)
FT-IR ~1690 cm⁻¹ (Absent)Disappearance of Aldehyde C=O stretch
1H-NMR δ 8.4 – 9.0 ppm (Singlet)Azomethine proton (-CH=N-)
1H-NMR δ 4.2 – 4.4 ppm (Triplet)N-CH₂ protons of the butyl chain (Characteristic of 9-butyl)
Appearance Yellow/Orange SolidExtended conjugation typically imparts color
Troubleshooting Guide (Expertise & Experience)
  • Problem: Low Yield / No Precipitate.

    • Cause: High solubility of the product in ethanol or incomplete reaction.

    • Solution: Evaporate solvent completely and recrystallize the residue from a less polar solvent mixture (e.g., Hexane/Ethyl Acetate). Ensure anhydrous ethanol is used to shift equilibrium.

  • Problem: Sticky/Oily Product.

    • Cause: Impurities or residual solvent.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce solidification. Sonicate if necessary.

  • Problem: Reversion to Aldehyde.

    • Cause: Hydrolysis during workup.

    • Solution: Schiff bases are hydrolytically unstable in acidic aqueous media. Ensure all wash solvents are neutral and minimize exposure to atmospheric moisture during storage.

Part 4: Visualization

Diagram 1: Reaction Mechanism

This diagram illustrates the acid-catalyzed pathway from the carbazole aldehyde to the Schiff base.

ReactionMechanism Aldehyde 9-Butyl-carbazole-3-CHO Activated Activated Carbonyl (Protonated) Aldehyde->Activated Protonation Intermediate Carbinolamine Intermediate Activated->Intermediate Nucleophilic Attack Iminium Iminium Ion (-H2O) Intermediate->Iminium Dehydration (-H2O) Product Schiff Base (Imine) Iminium->Product Deprotonation (-H+) Acid H+ (Acetic Acid) Acid->Activated Amine Primary Amine (R-NH2) Amine->Intermediate

Caption: Acid-catalyzed condensation mechanism involving activation, nucleophilic attack, and dehydration.

Diagram 2: Experimental Workflow

A step-by-step logic flow for the synthesis and purification process.

Workflow Start Start: 9-Butyl-carbazole-3-CHO Dissolve Dissolve in Abs. Ethanol (Warm if needed) Start->Dissolve AddReagents Add Amine (1.1 eq) + AcOH (Cat.) Dissolve->AddReagents Reflux Reflux 3-6 Hours (Monitor TLC) AddReagents->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to RT / Ice Bath Check->Cool Yes Evap Reduce Solvent Volume (50%) Check->Evap No Filter Vacuum Filtration Cool->Filter Evap->Cool Wash Wash with Cold Ethanol Filter->Wash Recryst Recrystallize (CHCl3 / Hexane) Wash->Recryst Final Final Product: Carbazole Schiff Base Recryst->Final

Caption: Operational workflow from reactant dissolution to purified crystalline product.

References

  • BenchChem. (2025). Application Note & Protocol: Synthesis of Schiff Bases from N-boc-carbazole-3-carboxaldehyde. Retrieved from

  • Sakhare, D. T., et al. (2022).[5] Synthesis, Characterization and Antimicrobial Activity of Schiff Base Derived from 2-Hydroxybenzaldehyde. GIS Science Journal. Retrieved from (Note: Generalized reference for Schiff base characterization standards).

  • Muhammad, A., et al. (2023).[1][3][6] Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 67-83.[3] Retrieved from

  • University of Otago. (n.d.). Carbazole complexes as catalysts for hydrogen evolution and CO2 reduction. Retrieved from

Sources

Method

Application Note: 9-Butyl-9H-carbazole-3-carbaldehyde as a High-Purity OLED Intermediate

Executive Summary & Significance 9-Butyl-9H-carbazole-3-carbaldehyde is a critical "donor" synthon in the synthesis of organic semiconductors. Its structural significance lies in the carbazole moiety , which provides hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance

9-Butyl-9H-carbazole-3-carbaldehyde is a critical "donor" synthon in the synthesis of organic semiconductors. Its structural significance lies in the carbazole moiety , which provides high triplet energy (


) and excellent hole-transporting mobility, paired with a reactive aldehyde handle  at the C3 position.

For researchers in organic electronics, this intermediate is the gateway to Donor-Acceptor (D-A) architectures used in:

  • TADF (Thermally Activated Delayed Fluorescence) Emitters: By coupling with electron acceptors (e.g., triazines, benzonitriles).

  • Non-Linear Optical (NLO) Dyes: Via Knoevenagel condensations extending

    
    -conjugation.
    
  • Hole Transport Layers (HTL): As a core for dendrimeric expansion.

This guide details the synthesis, purification to "OLED Grade" (>99.9%), and downstream application of this intermediate.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 9-butylcarbazole-3-carbaldehyde
Molecular Weight 251.33 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, CHCl

, THF; Insoluble in water
Key Functional Groups Formyl (-CHO) at C3 (Electrophilic); N-Butyl (Solubilizing)
Purity Requirement >99.5% (HPLC) for synthesis; >99.9% (Sublimed) for device use

Protocol A: Synthesis via Vilsmeier-Haack Formylation[10][11]

The most robust route to C3-functionalized carbazoles is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution is regioselective for the C3 position due to the electron-donating nature of the nitrogen atom.

Reagents
  • Starting Material: 9-Butyl-9H-carbazole (1.0 eq)

  • Reagent: Phosphoryl chloride (POCl

    
    ) (1.2 eq)
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (5-10 volumes)

  • Quench: Sodium acetate (aq) or NaOH (aq)

Step-by-Step Methodology
  • Vilsmeier Complex Formation:

    • Charge a dry round-bottom flask with anhydrous DMF under N

      
       atmosphere.
      
    • Cool to 0°C using an ice bath.[1]

    • Add POCl

      
       dropwise over 30 minutes. Critical: Exothermic reaction. Maintain T < 5°C to prevent side reactions.
      
    • Stir for 30 minutes at 0°C to form the chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition:

    • Dissolve 9-Butyl-9H-carbazole in a minimum amount of DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0°C.[1]

  • Reaction & Heating:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 80–90°C for 4–6 hours.

    • Monitor: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The aldehyde product will be more polar than the starting carbazole.

  • Hydrolysis (The Critical Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into crushed ice/water containing sodium acetate (buffered hydrolysis prevents tar formation).

    • Stir vigorously for 2 hours. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.

  • Isolation:

    • Filter the precipitate.[2]

    • Wash with copious water to remove residual DMF and acid.

    • Dry the crude solid in a vacuum oven at 50°C.

Workflow Visualization

SynthesisWorkflow Start 9-Butylcarbazole (Starting Material) Reagent POCl3 + DMF (0°C) Start->Reagent Dissolve Complex Vilsmeier Complex Reagent->Complex Form Reagent Heating Heat to 90°C (4-6 hrs) Complex->Heating Electrophilic Attack Hydrolysis Hydrolysis (Ice/NaOAc) Heating->Hydrolysis Iminium Salt Crude Crude Aldehyde (Solid) Hydrolysis->Crude Precipitation

Figure 1: Vilsmeier-Haack synthesis pathway for 9-Butyl-9H-carbazole-3-carbaldehyde.

Protocol B: Purification for OLED Applications

For organic electronics, trace impurities (metal ions, halides) act as charge traps, drastically reducing device lifetime. Standard recrystallization is insufficient.

The "OLED Grade" Workflow
  • Column Chromatography:

    • Stationary Phase: Silica Gel (200-300 mesh).

    • Eluent: Gradient of Hexane:DCM (starts 10:1

      
       1:1).
      
    • Goal: Remove unreacted starting material and tarry byproducts.

  • Recrystallization:

    • Solvent: Ethanol or Ethanol/Toluene mix.

    • Dissolve hot, filter while hot (to remove insolubles), and cool slowly to 4°C.

    • Yield Check: Purity should be >99.0% by HPLC at this stage.

  • Vacuum Train Sublimation (Mandatory for Device Fabrication):

    • Setup: 3-zone temperature gradient tube under high vacuum (

      
       Torr).
      
    • Source Zone: Heated to melting point (~50-60°C, verify specific batch MP).

    • Product Zone: Slightly cooler to allow crystal growth.

    • Impurity Zone: Volatile impurities collect at the cold end; non-volatiles remain in the boat.

    • Result: High-purity crystals (>99.9%) ready for thermal evaporation.

Protocol C: Downstream Application (TADF Emitter Synthesis)

The primary utility of CAS 29973-92-6 is as a precursor for Knoevenagel Condensation to create Donor-Acceptor molecules.

Example Target: Synthesis of a Carbazole-Malononitrile derivative (Deep Blue Emitter candidate).

Protocol:
  • Mix: 1.0 eq 9-Butyl-9H-carbazole-3-carbaldehyde + 1.2 eq Malononitrile.

  • Solvent: Ethanol or Acetonitrile.

  • Catalyst: Piperidine (catalytic drops).

  • Condition: Reflux for 3–5 hours.

  • Mechanism: The active methylene of malononitrile attacks the aldehyde carbonyl, eliminating water to form a vinyl bond.

  • Result: A D-

    
    -A molecule where Carbazole is the Donor and the Dicyanovinyl group is the Acceptor.
    
Device Integration Logic

The resulting molecule operates within an OLED stack.[3] The logic of the stack is visualized below:

OLEDStack Substrate Glass/ITO Anode (Transparent) HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) Substrate->HIL Hole Injection HTL Hole Transport Layer (HTL) (Carbazole Derivatives) HIL->HTL EML Emissive Layer (EML) (Host + 9-Butylcarbazole Dopant) HTL->EML Exciton Formation ETL Electron Transport Layer (ETL) (e.g., TPBi) ETL->EML Electron Injection Cathode Metal Cathode (LiF/Al) Cathode->ETL

Figure 2: Standard OLED architecture. The 9-butylcarbazole derivative typically functions within the HTL or as the dopant in the EML.

References

  • Synthesis & Vilsmeier-Haack Mechanism

    • BenchChem. (2025). Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide. Retrieved from

    • Asian Publication Corp. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Retrieved from

  • OLED Purification & Sublimation

    • Royal Society of Chemistry. (2025).[4][5][6] Design principles of carbazole/dibenzothiophene derivatives as host material. Journal of Materials Chemistry C. Retrieved from

  • TADF Applications

    • SSRN. (2023). Carbazole-Based Thermally Activated Delayed Fluorescent Emitters for Efficient Pure Blue OLEDs. Retrieved from

    • ACS Omega. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as Hosts for TADF. Retrieved from

  • Physical Property Verification

    • CAS Common Chemistry.[7] Butyric Acid derivatives and Carbazole data. Retrieved from [7]

Sources

Application

Application Note: Synthesis of Schiff Bases via Condensation of 9-Butyl-9H-carbazole-3-carbaldehyde

Topic: Protocol for condensation of 9-Butyl-9H-carbazole-3-carbaldehyde with amines Content Type: Detailed Application Note and Protocol Abstract & Strategic Significance The condensation of 9-Butyl-9H-carbazole-3-carbal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for condensation of 9-Butyl-9H-carbazole-3-carbaldehyde with amines Content Type: Detailed Application Note and Protocol

Abstract & Strategic Significance

The condensation of 9-Butyl-9H-carbazole-3-carbaldehyde with primary amines is a cornerstone transformation in the synthesis of optoelectronic materials and biologically active agents. The resulting Schiff bases (imines) serve as critical intermediates for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to the high triplet energy and thermal stability of the carbazole moiety. Furthermore, these derivatives exhibit significant potential as fluorescent chemosensors and antimicrobial agents.

This guide moves beyond generic textbook procedures, offering a field-validated protocol that addresses common pitfalls such as incomplete conversion, hydrolysis during workup, and solubility challenges associated with the lipophilic butyl chain.

Reaction Mechanism & Logic

To optimize yield, one must understand the delicate equilibrium of this reaction. The formation of the imine is a reversible condensation involving nucleophilic attack followed by dehydration.

Mechanistic Pathway[1][2]
  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Proton Transfer: A proton transfer occurs from nitrogen to oxygen.

  • Elimination: The hydroxyl group is protonated to form water (a good leaving group), which is then eliminated to form the imine double bond (

    
    ).
    

Critical Insight: The reaction is equilibrium-limited. Water removal is the driving force. For simple amines, precipitation of the product drives the equilibrium. For difficult substrates, azeotropic water removal is required.

Visualization: Acid-Catalyzed Imine Formation

SchiffBaseMechanism Reactants Aldehyde + Amine (R-CHO + R'-NH2) Activation Acid Activation (H+) Reactants->Activation Mixing Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration Water Elimination (-H2O) Intermediate->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product Irreversible Step (if water removed)

Caption: Step-wise mechanistic flow of acid-catalyzed Schiff base formation from carbazole aldehyde.

Experimental Protocols

Materials Checklist
  • Precursor: 9-Butyl-9H-carbazole-3-carbaldehyde (Purity >97%).

  • Amine: Primary amine (e.g., Aniline, Hydrazine derivatives, Aliphatic amines). Note: Ensure amine is free of oxidation products.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TSA).

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .[2]
Protocol A: Standard Reflux (High Solubility Amines)

Best for: Aromatic amines (anilines) and hydrazides where the product is expected to precipitate upon cooling.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9-Butyl-9H-carbazole-3-carbaldehyde (1.0 mmol, ~251 mg) in Absolute Ethanol (15 mL).

    • Expert Tip: If the aldehyde does not fully dissolve at room temperature, gently warm to 40°C. The butyl chain improves solubility compared to methyl analogs, but ethanol is still polar.

  • Amine Addition: Add the Primary Amine (1.0 – 1.2 mmol) dropwise or portion-wise to the stirring solution.

  • Catalysis: Add Glacial Acetic Acid (2-3 drops, ~0.1 mL). The solution may change color (often yellow/orange) immediately, indicating initial imine formation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–8 hours .

    • Monitoring: Monitor by TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • Precipitation: The Schiff base often crystallizes out.

    • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

    • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Protocol B: Azeotropic Distillation (Stubborn/Low-Reactivity Amines)

Best for: Sterically hindered amines or when equilibrium favors the reverse reaction.

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Dissolution: Dissolve the aldehyde (1.0 mmol) and amine (1.2 mmol) in Toluene (20 mL).

  • Catalysis: Add p-Toluenesulfonic acid (p-TSA) (0.05 mmol, ~10 mg).

  • Reflux: Heat to vigorous reflux (110°C). Water generated will collect in the trap.[3]

  • Duration: Reflux until water generation ceases (typically 6–12 hours).

  • Workup: Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol/Chloroform.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Dissolve Dissolve Aldehyde in EtOH (Warm if needed) Start->Dissolve AddAmine Add Amine + cat. AcOH Dissolve->AddAmine Reflux Reflux (80°C, 4-8h) Monitor via TLC AddAmine->Reflux Check Precipitate formed? Reflux->Check Filter Cool to 0°C & Filter Check->Filter Yes Evap Evaporate Solvent (Rotovap) Check->Evap No Recryst Recrystallize (EtOH or CHCl3/Hex) Filter->Recryst Evap->Recryst Analyze Characterization (NMR, IR, MP) Recryst->Analyze

Caption: Decision tree for the synthesis and purification of carbazole-based Schiff bases.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral shifts.[2][4]

TechniqueParameterExpected ObservationStructural Insight

H-NMR
Aldehyde Proton (

)
Disappears (~10.0 ppm)Consumption of starting material.

H-NMR
Azomethine Proton (

)
Appears as singlet at 8.5 – 9.0 ppm Formation of imine bond.
FT-IR Carbonyl Stretch (

)
Disappears (~1690 cm

)
Loss of aldehyde carbonyl.
FT-IR Imine Stretch (

)
Appears at 1600 – 1640 cm

Diagnostic band for Schiff base.[2]
Appearance Physical StateYellow to Orange SolidExtended conjugation typically induces color.
Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation Product is soluble in hot EtOHConcentrate solvent by 50% and freeze at -20°C overnight.
Low Yield Incomplete reaction (Equilibrium)Switch to Protocol B (Dean-Stark) to force water removal.
Aldehyde Peak Remains Hydrolysis during workupAvoid acidic water washes. Dry solvents thoroughly before use.
Oiling Out Impurities or low MPTriturate the oil with cold Hexane or Diethyl Ether to induce solidification.

Safety & Handling

  • 9-Butyl-9H-carbazole-3-carbaldehyde: Irritant. Avoid inhalation of dust.

  • Amines (General): Often toxic and corrosive. Handle in a fume hood.

  • Solvents: Ethanol and Toluene are flammable. Keep away from ignition sources.

  • Waste: Dispose of halogenated (if used) and non-halogenated organic waste in separate, labeled containers.

References

  • Synthesis and optical characterization of novel carbazole Schiff bases. ResearchGate. [Link]

  • N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline. PubMed Central (PMC). [Link]

  • Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media. PubMed. [Link]

  • Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide. Journal of King Saud University - Science. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Fluorescent Probes Using 9-Butyl-9H-carbazole-3-carbaldehyde

Introduction: The Versatility of the Carbazole Scaffold in Fluorescence Sensing Carbazole and its derivatives are a cornerstone in the development of modern fluorescent probes, prized for their inherent photophysical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Carbazole Scaffold in Fluorescence Sensing

Carbazole and its derivatives are a cornerstone in the development of modern fluorescent probes, prized for their inherent photophysical properties, including high quantum yields and environmental sensitivity.[1][2] The rigid, planar structure of the carbazole nucleus provides a robust platform for the design of sensors that exhibit significant changes in their fluorescence output upon interaction with specific analytes. The introduction of a butyl group at the 9-position of the carbazole ring enhances solubility in organic solvents and biological media, a critical factor for practical applications in bioimaging and sensing. Furthermore, the aldehyde functionality at the 3-position of 9-Butyl-9H-carbazole-3-carbaldehyde serves as a versatile chemical handle for the facile synthesis of a diverse library of fluorescent probes through well-established organic reactions. This document provides detailed protocols for the preparation of fluorescent probes from this precursor via Knoevenagel condensation and Schiff base formation, along with a guide for their application in cellular imaging.

Synthetic Strategies: Tailoring Probes for Specific Applications

The aldehyde group of 9-Butyl-9H-carbazole-3-carbaldehyde is a key reactive site that allows for the extension of the π-conjugated system, a fundamental strategy for tuning the photophysical properties of a fluorophore. By reacting the aldehyde with active methylene compounds or primary amines, it is possible to create donor-π-acceptor (D-π-A) or Schiff base systems with tailored absorption and emission profiles.

Strategy 1: Knoevenagel Condensation for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene group, typically flanked by two electron-withdrawing groups.[3][4] This reaction is instrumental in creating push-pull chromophores where the carbazole acts as the electron donor and the newly introduced group serves as the electron acceptor, often leading to probes with intramolecular charge transfer (ICT) characteristics.

This protocol details the synthesis of (E)-2-((9-butyl-9H-carbazol-3-yl)methylene)malononitrile, a fluorescent probe with potential applications in sensing and bioimaging.

Materials:

  • 9-Butyl-9H-carbazole-3-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 9-Butyl-9H-carbazole-3-carbaldehyde (1.0 eq.) and malononitrile (1.2 eq.) in 20 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours, as indicated by the consumption of the starting aldehyde), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the purified (E)-2-((9-butyl-9H-carbazol-3-yl)methylene)malononitrile.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties, including absorption and emission spectra, should be recorded in various solvents to assess its solvatochromic behavior.

Diagram of Synthetic Workflow via Knoevenagel Condensation

Knoevenagel_Condensation start Start: Dissolve Reactants reactants 9-Butyl-9H-carbazole-3-carbaldehyde + Malononitrile + Piperidine (catalyst) in Ethanol start->reactants reflux Reflux Reaction Mixture (2-4 hours) reactants->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature reflux->cool tlc->reflux precipitate Product Precipitates cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Final Product: (E)-2-((9-butyl-9H-carbazol-3-yl)methylene)malononitrile dry->product

Caption: Synthetic workflow for a carbazole-based probe via Knoevenagel condensation.

Strategy 2: Schiff Base Formation for Imine-Linked Probes

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a straightforward and efficient method for generating new fluorescent probes.[5][6][7] This reaction allows for the introduction of a wide variety of functional groups through the choice of the amine, enabling the development of probes for specific targets, such as metal ions or pH sensing.

This protocol describes the synthesis of a Schiff base from 9-Butyl-9H-carbazole-3-carbaldehyde and aniline.

Materials:

  • 9-Butyl-9H-carbazole-3-carbaldehyde

  • Aniline

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer

Procedure:

  • Dissolve 9-Butyl-9H-carbazole-3-carbaldehyde (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • To this solution, add aniline (1.1 eq.).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture. The product may precipitate or can be obtained by removing the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base.

Characterization:

Confirm the formation of the imine bond by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the aldehyde C=O stretch. Further characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow via Schiff Base Formation

Schiff_Base_Formation start Start: Mix Aldehyde and Amine reactants 9-Butyl-9H-carbazole-3-carbaldehyde + Aniline + Acetic Acid (catalyst) in Ethanol start->reactants stir Stir at RT or Gentle Heat (2-3 hours) reactants->stir tlc Monitor by TLC stir->tlc workup Work-up: Cooling/Solvent Removal stir->workup tlc->stir recrystallize Recrystallization workup->recrystallize product Final Product: Schiff Base Derivative recrystallize->product Cellular_Imaging start Start: Prepare Probe Stock culture Culture Cells on Imaging Substrate start->culture stain Incubate Cells with Probe-Containing Medium culture->stain wash Wash Cells with PBS stain->wash image Image with Fluorescence Microscope wash->image end Data Acquisition & Analysis image->end

Caption: General workflow for live-cell imaging with a carbazole probe.

Data Presentation: Expected Photophysical Properties

The photophysical properties of the synthesized probes are critical for their application. The following table summarizes the expected data for a representative carbazole probe derived from 9-Butyl-9H-carbazole-3-carbaldehyde.

PropertyExpected Value/RangeSignificance
Absorption Maximum (λ_abs) 350 - 450 nmDetermines the optimal excitation wavelength.
Emission Maximum (λ_em) 400 - 600 nmDefines the color of the fluorescence emission.
Stokes Shift 50 - 150 nmA larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.
Quantum Yield (Φ_F) 0.1 - 0.9A measure of the probe's brightness.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹Indicates the efficiency of light absorption.

Conclusion and Future Perspectives

9-Butyl-9H-carbazole-3-carbaldehyde is a valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. The straightforward synthetic routes, such as Knoevenagel condensation and Schiff base formation, allow for the creation of probes with tunable photophysical properties. These probes have significant potential in various research fields, including the detection of biologically relevant analytes and high-resolution cellular imaging. Future work could focus on introducing specific recognition moieties to the carbazole scaffold to develop highly selective probes for targets such as enzymes, reactive oxygen species, or specific organelles. [1][8]

References

  • Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. MDPI. Available from: [Link]

  • Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS Yu-Yin. HETEROCYCLES. Available from: [Link]

  • Theoretical Investigations on the Photophysical Properties for a Series of Symmetrical and Asymmetrical Carbazole-Based Cationic Two-Photon Fluorescent Probes: The Magic of Methyl Groups. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

  • Synthesis and fluorescence properties of carbazole and fluorene-based compounds. Available from: [Link]

  • Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy. Analyst (RSC Publishing). Available from: [Link]

  • New Electron Donor Acceptor Carbazole-Based Fluorescent Chromophores: Synthesis, Molecular Modelling and Antimicrobial Activity. PubMed. Available from: [Link]

  • A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging. ResearchGate. Available from: [Link]

  • Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. PMC. Available from: [Link]

  • Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl). PMC. Available from: [Link]

  • 9-Ethyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available from: [Link]

  • Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. PMC. Available from: [Link]

  • Carbazole-Based Eu3+ Complexes for Two-Photon Microscopy Imaging of Live Cells. Available from: [Link]

  • Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. MDPI. Available from: [Link]

  • Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy. Available from: [Link]

  • Knoevenagel condensation. Wikipedia. Available from: [Link]

  • Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Available from: [Link]

  • A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. Available from: [Link]

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available from: [Link]

  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Available from: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

  • 9-Ethyl-9H-carbazole-3-carbaldehyde. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. ResearchGate. Available from: [Link]

  • Analyzing the Effect of Substituents on the Photophysical Properties of Carbazole-Based Two-Photon Fluorescent Probes for Hypochlorite in Mitochondria. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciSpace. Available from: [Link]

Sources

Application

Introduction: The Strategic Importance of C3-Functionalized Carbazoles

An Application Guide to the Strategic Functionalization of 9-Butylcarbazole at the C3 Position Carbazole and its derivatives represent a privileged class of nitrogen-containing heterocycles, forming the structural core o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 9-Butylcarbazole at the C3 Position

Carbazole and its derivatives represent a privileged class of nitrogen-containing heterocycles, forming the structural core of numerous natural products, pharmaceuticals, and high-performance organic materials.[1] The unique electronic properties of the carbazole nucleus, characterized by its electron-rich nature and charge-transport capabilities, make it a highly sought-after scaffold in materials science for applications such as organic light-emitting diodes (OLEDs) and photovoltaics.[2] The N-alkylation, such as with a butyl group to form 9-butylcarbazole, enhances solubility and processability without significantly altering the core electronic structure.

Among the various positions on the carbazole ring, the C3 and C6 positions are electronically activated and thus prime targets for functionalization. Strategic modification at the C3 position provides a versatile handle to tune the molecule's photophysical properties, introduce pharmacologically active moieties, or create building blocks for more complex molecular architectures. However, achieving regioselective functionalization remains a key challenge for synthetic chemists.[3]

This guide provides a comprehensive overview of robust and reproducible methods for the functionalization of 9-butylcarbazole at the C3 position. We will delve into the mechanistic underpinnings of classical electrophilic aromatic substitution reactions and modern palladium-catalyzed cross-coupling methodologies, offering detailed, field-proven protocols for researchers in organic synthesis, materials science, and drug development.

Pillar 1: Electrophilic Aromatic Substitution (EAS) - The Classical Approach

The carbazole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS).[4] The nitrogen atom powerfully directs electrophilic attack to the ortho (C1, C8) and para (C3, C6) positions. Due to a combination of electronic and steric factors, the C3 and C6 positions are the most reactive sites.[5] This intrinsic reactivity provides a direct pathway to introduce a variety of functional groups.

The general mechanism involves the attack of the carbazole π-system on a potent electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[6] Subsequent deprotonation by a weak base restores the aromaticity of the system, yielding the C3-substituted product.[7]

EAS_Mechanism cluster_start Step 1: Electrophilic Attack cluster_end Step 2: Deprotonation Carbazole 9-Butylcarbazole (Electron-rich) Arenium Arenium Ion (Resonance Stabilized) Carbazole->Arenium Slow, Rate- Determining Electrophile Electrophile (E+) Electrophile->Arenium Product C3-Functionalized 9-Butylcarbazole Arenium->Product Fast Base Base (B:) Base->Product

Caption: General mechanism of Electrophilic Aromatic Substitution on the carbazole nucleus.

Key C3-Functionalization Reactions via EAS
  • Halogenation (Bromination): The introduction of a halogen, typically bromine, at the C3 position is arguably the most critical initial functionalization. The resulting 3-bromo-9-butylcarbazole is a stable, versatile intermediate for a vast array of powerful cross-coupling reactions. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a highly effective and selective method.[8]

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group, a valuable synthetic handle, onto the carbazole ring. It employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] For electron-rich systems like N-alkylated carbazoles, this reaction proceeds under mild conditions with high regioselectivity for the C3 position.[10][11] The resulting aldehyde can undergo a multitude of subsequent transformations, including oxidation, reduction, and condensation reactions.[12]

  • Nitration: The introduction of a nitro (-NO₂) group is achieved using a mixture of nitric acid and a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6][13] The C3-nitro derivative can be readily reduced to the corresponding 3-amino-9-butylcarbazole, which serves as a precursor for dyes, pharmaceuticals, and further cyclization reactions.[2]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group (e.g., acetyl) to the C3 position using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15] This method provides a direct route to C3-ketone derivatives.

Pillar 2: Palladium-Catalyzed Cross-Coupling - A Modern Synthetic Toolkit

While EAS provides direct access to several C3-functionalized carbazoles, the true power of modern organic synthesis is unleashed through palladium-catalyzed cross-coupling reactions. These methods utilize the C3-halogenated carbazole intermediate to form C-C, C-N, and other bonds with exceptional efficiency and functional group tolerance.

Synthesis_Workflow cluster_coupling Pd-Catalyzed Cross-Coupling Start 9-Butylcarbazole Intermediate 3-Bromo-9-butylcarbazole Start->Intermediate Bromination (NBS) Suzuki 3-Aryl-9-butylcarbazole (C-C Bond) Intermediate->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) Buchwald 3-Amino-9-butylcarbazole Derivative (C-N Bond) Intermediate->Buchwald Buchwald-Hartwig (Amine, Pd Cat.)

Caption: Synthetic workflow from 9-butylcarbazole to advanced C3-functionalized derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[16] Starting with 3-bromo-9-butylcarbazole, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the C3 position.

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the carbazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of amines.[18][19] This reaction provides a direct route to synthesize 3-amino-9-butylcarbazole derivatives, which are important in medicinal chemistry and materials science.

Mechanism Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.[20]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial for promoting the reductive elimination step, which is often rate-limiting.[21]

Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of 3-Bromo-9-butylcarbazole (Key Intermediate)

This protocol is adapted from the bromination of the analogous 9-ethylcarbazole.[8]

Materials:

  • 9-Butylcarbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 9-butylcarbazole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 5 mL per 1 g of carbazole).

  • Add N-bromosuccinimide (1.0 eq) to the solution portion-wise over 5 minutes.

    • Scientist's Note: Using a 1:1 stoichiometry minimizes the formation of the 3,6-dibrominated byproduct. DMF is an excellent solvent for this reaction, facilitating the polar mechanism of bromination with NBS.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The product spot should appear at a similar Rf to the starting material but will be distinct.

  • Upon completion, pour the reaction mixture into a beaker containing a large volume of ice-water (approx. 10x the volume of DMF). A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with copious amounts of deionized water.

  • For higher purity, dissolve the crude solid in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield 3-bromo-9-butylcarbazole as a white or off-white solid.

Protocol 2: Vilsmeier-Haack Formylation of 9-Butylcarbazole

This is a general protocol based on established Vilsmeier-Haack procedures.[11][12]

Materials:

  • 9-Butylcarbazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water, Brine, Anhydrous Na₂SO₄

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and anhydrous DCM (5 mL per 1 g of carbazole).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF/DCM mixture. A thick, white slurry of the Vilsmeier reagent will form. Stir for 30 minutes at 0 °C.

    • Scientist's Note: The pre-formation of the Vilsmeier reagent at low temperature is critical for controlling the reaction. POCl₃ is highly reactive with DMF.

  • Add a solution of 9-butylcarbazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent slurry at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC (hexane/EtOAc, 8:2 v/v).

  • Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.

  • Basify the aqueous mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to obtain 9-butylcarbazole-3-carbaldehyde.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-9-butylcarbazole

This protocol is based on general conditions for Suzuki couplings with aryl bromides.[17]

Materials:

  • 3-Bromo-9-butylcarbazole (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • To a Schlenk flask, add 3-bromo-9-butylcarbazole (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL per 1 g of bromide).

    • Scientist's Note: Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous base is essential for the transmetalation step.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/EtOAc gradient) to yield the 3-aryl-9-butylcarbazole product.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 3-Aryl-9-butylcarbazole (Ar-Ar') Transmetal->Product ReductElim Product Formation ArBr 3-Bromo-9-butylcarbazole (Ar-Br) ArBr->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Summary Table

The following table presents expected outcomes for the described protocols. Yields are representative and may vary based on scale and purification efficiency.

ProtocolStarting MaterialKey ReagentsProductExpected Yield (%)
1. Bromination9-ButylcarbazoleNBS, DMF3-Bromo-9-butylcarbazole85-95%
2. Formylation9-ButylcarbazolePOCl₃, DMF9-Butylcarbazole-3-carbaldehyde70-85%
3. Suzuki Coupling3-Bromo-9-butylcarbazolePhB(OH)₂, Pd(PPh₃)₄, K₂CO₃3-Phenyl-9-butylcarbazole75-90%

References

  • Babu, S. A., Kaur, R., Singh, H., & Kumar, A. (n.d.). Recent developments in c−h functionalization of carbazoles. Department of Chemical Sciences, Indian Institute of Science Education and Research (IISER) Mohali.
  • (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica.
  • Li, X. (2016, May 12). Site-selective and stereoselective functionalization of unactivated C–H bonds.
  • (2025, August 6). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.
  • (2015, September 15). Synthesis and biological evaluation of novel 3,9-substituted β-carboline derivatives as anticancer agents. PubMed.
  • (2025, August 7). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. ResearchGate.
  • (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PMC - NIH.
  • (2022, December 27). 15.5: Electrophilic Substitution. Chemistry LibreTexts.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • (2025, January 2). Electrophilic Aromatic Substitution. LabXchange.
  • (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (2019, January 11). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals.
  • (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • (2025, November 10). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals.
  • (n.d.). Electrophilic aromatic substitution. Wikipedia.
  • (2019, March 29). Electrophilic Aromatic Substitution Reaction. BYJU'S.
  • (2020, April 27). (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate.
  • (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • (n.d.). Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers. Benchchem.
  • (n.d.). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
  • (2023, October 25). Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles. Catalysis Science & Technology (RSC Publishing).
  • (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthetic procedure.

I. Synthetic Overview: The Vilsmeier-Haack Approach

The most reliable and high-yielding method for the synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring, such as 9-butyl-9H-carbazole. The key challenge in this synthesis is to achieve mono-formylation at the C-3 position while minimizing the formation of the di-formylated byproduct, 9-butyl-9H-carbazole-3,6-dicarbaldehyde.

II. Experimental Protocols

Protocol 1: Synthesis of 9-Butyl-9H-carbazole (Starting Material)

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)
Carbazole167.2110.0 g0.0598
n-Butyl Bromide137.0212.3 g (9.1 mL)0.0898
Sodium Hydroxide (NaOH)40.004.78 g0.1195
Tetrabutylammonium Bromide (TBAB)322.370.96 g0.0030
Benzene78.11150 mL-
Deionized Water18.02As needed-
Chloroform (CHCl₃)119.38As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add carbazole (10.0 g, 0.0598 mol) and benzene (150 mL).

  • Stir the mixture for 1 hour at room temperature to ensure complete dissolution.

  • Add tetrabutylammonium bromide (0.96 g, 0.0030 mol) as a phase-transfer catalyst.

  • Add a 50% aqueous solution of sodium hydroxide (4.78 g NaOH in 4.78 mL water).

  • Add n-butyl bromide (12.3 g, 0.0898 mol).

  • Heat the reaction mixture to reflux (80-90 °C) and maintain for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether:ethyl acetate (9:1). The starting material (carbazole) will have a different Rf value than the product (9-butyl-9H-carbazole).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically a yellow paste.[1] Further purification can be achieved by column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde

Reaction Scheme:

Caption: Vilsmeier-Haack reaction mechanism.

Troubleshooting Logic Diagram

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues Start Low Yield of 9-Butyl-9H-carbazole-3-carbaldehyde Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up and Purification Start->Check_Workup Anhydrous Used anhydrous DMF? Check_Reagents->Anhydrous POCl3_Amount POCl₃ equivalents (1.05-1.1)? Check_Reagents->POCl3_Amount Temperature Reaction temperature and time optimized? Check_Conditions->Temperature TLC_Monitoring Monitored by TLC? Check_Conditions->TLC_Monitoring Hydrolysis_Complete Complete hydrolysis of iminium salt? Check_Workup->Hydrolysis_Complete Purification_Method Optimized purification (Column/Recrystallization)? Check_Workup->Purification_Method

Caption: Troubleshooting low yield issues.

VI. References

  • Organic Syntheses Procedure. 9H-Carbazole, 9-ethyl-3,6-dimethyl. [Link]

  • Asian Publication Corporation. (2024, November 30). Synthesis and Characterization of Novel Carbazole Based Dyes. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • NJ.gov. (2001, September). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]

  • LANXESS. (2015, August 15). Phosphorus oxychloride. [Link]

  • PMC. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl). [Link]

  • PMC. 9-Butyl-9H-carbazole. [Link]

  • ResearchGate. (2025, August 7). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • WSU. Monitoring Reactions by TLC. [Link]

  • ThaiJo. (2020, May 12). Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. [Link]

  • Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

Sources

Optimization

Technical Support Center: Purification of 9-Butyl-9H-carbazole-3-carbaldehyde

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative, field-proven methodologies for the purification of 9-butyl-9H-carbazole-3-carba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative, field-proven methodologies for the purification of 9-butyl-9H-carbazole-3-carbaldehyde. This compound is a critical intermediate in the synthesis of non-fullerene acceptors for organic solar cells 1, photosensitizers 2, and cannabinoid receptor ligands 3.

Due to its specific physicochemical properties, crude mixtures often present purification challenges such as "oiling out" or persistent discoloration. This guide establishes a self-validating recrystallization protocol to ensure high-purity yields.

Physicochemical Data Summary
ParameterData
Chemical Name 9-Butyl-9H-carbazole-3-carbaldehyde
Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
Melting Point 58 °C (highly pure) 3 to 85 °C (polymorphs) 4
Physical State Yellowish/white crystals (pure) 3; Colourless oil (impure) 2
Solubility Profile Highly soluble in DCM, THF; Moderately soluble in hot Ethanol
Standard Operating Procedure: Recrystallization from Ethanol

Mechanistic Rationale: Ethanol is selected because the


-butyl alkyl chain imparts significant lipophilicity to the carbazole core. While the compound is completely miscible in non-polar solvents (like hexane) at room temperature, it exhibits a steep, temperature-dependent solubility gradient in protic solvents like ethanol, making it the ideal medium for crystallization [[5]]().

Step 1: Hot Dissolution Place the crude 9-butyl-9H-carbazole-3-carbaldehyde in a round-bottom flask. Gradually add boiling absolute ethanol (78 °C) while stirring until the solid just dissolves. Causality: Using the absolute minimum volume of boiling solvent ensures the solution is highly supersaturated upon cooling, driving a high-yield recovery.

Step 2: Decolorization (Optional but Recommended) Crude products from Vilsmeier-Haack formylations often contain dark, oxidized polymeric byproducts. Add 1-2% (w/w) activated charcoal to the hot solution and boil for 5 minutes. Perform a hot gravity filtration through a pad of Celite. Causality: Activated charcoal provides a massive surface area that adsorbs large, planar polymeric impurities via


 interactions, allowing the smaller target molecule to pass through the filter.

Step 3: Controlled Cooling Allow the clear filtrate to cool slowly to room temperature undisturbed. Validation Checkpoint: The solution should become turbid and form distinct crystalline needles. If a second liquid phase (oil) forms at the bottom of the flask, the system has failed the crystallization checkpoint (see Troubleshooting: Oiling Out).

Step 4: Cold Precipitation Once room temperature is reached and a crystal lattice has formed, transfer the flask to an ice-water bath (0–5 °C) for 1 hour. Causality: Lowering the temperature decreases the solubility limit further, forcing the remaining dissolved aldehyde out of the solvent and maximizing the final yield.

Step 5: Isolation and Drying Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol. Dry the crystals under high vacuum at ambient temperature. Validation Checkpoint: Determine the melting point of the dried solid. A sharp melting point near 58 °C indicates high purity [[3]]().

Workflow Visualization

Recrystallization N1 Crude 9-Butyl-9H-carbazole- 3-carbaldehyde N2 Hot Dissolution (Absolute Ethanol, 78°C) N1->N2 N3 Decolorization & Hot Filtration (Activated Charcoal + Celite) N2->N3 If dark/impure N4 Slow Cooling to RT (Prevents Oiling Out) N2->N4 If clear N3->N4 N5 Ice Bath (0-5°C) (Maximizes Yield) N4->N5 N6 Vacuum Filtration & Ice-Cold EtOH Wash N5->N6 N7 Vacuum Drying (Ambient Temp, <40°C) N6->N7 N8 Pure Crystalline Solid (Verified MP: 58°C) N7->N8

Recrystallization workflow for 9-Butyl-9H-carbazole-3-carbaldehyde.

Troubleshooting Guide

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the temperature of the mixture drops below the solute's melting point (approx. 58 °C) before it reaches the saturation point for crystallization. Because the melting point is low, a supersaturated solution easily forms a supercooled liquid. Solution: Reheat the mixture until the oil dissolves completely. Add a very small amount of a better solvent (e.g., a few drops of ethyl acetate) to slightly increase the solubility, or add a few milliliters of additional ethanol. Allow the flask to cool much more slowly (e.g., inside a warm water bath that cools to room temperature naturally). If you have pure seed crystals, add one when the solution is just above room temperature to provide a nucleation site.

Q: The recovered yield after recrystallization is extremely low (<40%). What went wrong? A: You likely used too much solvent during the hot dissolution phase. The


-butyl chain makes this carbazole derivative quite soluble even in cold ethanol if the volume is too large.
Solution: Transfer the filtrate to a rotary evaporator and remove 50-70% of the solvent under reduced pressure. Repeat the cooling process. Always use the absolute minimum amount of boiling solvent required to dissolve the crude mass.

Q: The crystals are still yellow/brown after recrystallization. Is the compound supposed to be white? A: Highly pure 9-butyl-9H-carbazole-3-carbaldehyde is typically a very pale yellow to off-white crystalline solid 3. If your crystals are dark yellow or brown, trace impurities from the Vilsmeier-Haack formylation (e.g., unreacted carbazole or polymeric byproducts) are still present. Solution: Perform a second recrystallization and strictly adhere to the activated charcoal decolorization step. Ensure you filter the hot solution through a tightly packed Celite pad to remove all charcoal particulates.

Frequently Asked Questions (FAQs)

Q: Literature reports my compound as both a "colourless oil" and a "solid". Which is correct? A: Both states are observed depending on the purity level. The pure crystalline form of 9-butyl-9H-carbazole-3-carbaldehyde has a reported melting point of 58 °C 3. However, even minor solvent retention or trace impurities from the formylation step cause significant freezing-point depression, resulting in the compound presenting as a viscous, colourless oil at room temperature 2. Recrystallization is specifically employed to force the compound into its solid crystalline lattice, validating its high purity.

Q: Can I use a solvent system other than ethanol? A: Yes. While ethanol is standard, a binary solvent system like Hexane/Ethyl Acetate can also be used. Dissolve the compound in a minimum amount of hot ethyl acetate and slowly add hot hexane until the solution becomes slightly cloudy (the cloud point), then cool slowly.

Q: Why must I dry the crystals at room temperature? A: Because the melting point of 9-butyl-9H-carbazole-3-carbaldehyde is relatively low (58 °C) 3, drying in a heated vacuum oven (e.g., set to 60 °C) will cause the crystals to melt into an oil, ruining the physical form of your purified product and potentially trapping residual solvent inside the melt.

References
  • Nonacyclic carbazole-based non-fullerene acceptors enable over 12% efficiency with enhanced stability for organic solar cells.ResearchGate.
  • Meso-substituted BODIPY with N-butylcarbazole.Dalton Transactions - RSC Publishing.
  • BODIPY triads triplet photosensitizers enhanced with intramolecular resonance energy transfer (RET).ResearchGate.
  • Mastering tricyclic ring systems for desirable functional cannabinoid activity.PMC - National Institutes of Health.
  • Electronic Supplementary Information (ESI) On optical signaling in biofluids: nondenaturing photostable molecular probe for serum.The Royal Society of Chemistry.

Sources

Troubleshooting

Solving solubility issues of 9-Butyl-9H-carbazole-3-carbaldehyde in ethanol

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals facing thermodynamic and kinetic challenges when solvating highly lipophilic c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals facing thermodynamic and kinetic challenges when solvating highly lipophilic carbazole derivatives in polar protic solvents like ethanol.

Diagnostic Overview: The Causality of Insolubility

When working with 9-Butyl-9H-carbazole-3-carbaldehyde (CAS: 67707-09-9) [1], users frequently report precipitation, turbidity, or complete insolubility in absolute ethanol at room temperature. To troubleshoot this, we must look at the molecular mechanics:

  • High Crystal Lattice Energy: The molecule features a rigid, planar carbazole core. In the solid state, these cores engage in intense intermolecular

    
     stacking, making the crystal lattice highly stable and resistant to solvation[2].
    
  • Lipophilic Bulk: The addition of the N-butyl chain at the 9-position drastically increases the compound's hydrophobicity and lipophilicity[3].

  • Solvent Mismatch: Ethanol is a polar protic solvent. While ethanol can theoretically form hydrogen bonds with the localized dipole of the C3-formyl (aldehyde) group, this minor polar interaction is completely overwhelmed by the massive hydrophobic bulk of the butyl-carbazole moiety. Consequently, the thermodynamic penalty of solvating this molecule in a strongly hydrogen-bonded ethanol network is too high at standard temperature and pressure, leading to poor solubility[4].

Solubility Troubleshooting Workflow

Workflow Start Start: 9-Butyl-9H-carbazole-3-carbaldehyde in Ethanol Decision Target Concentration? Start->Decision Low Low (< 1 mM) Decision->Low High High (> 1 mM) Decision->High Heat Heat to 50°C & Sonicate 15 min Low->Heat CoSolvent Dissolve in 5% THF/DCM Dilute with Ethanol High->CoSolvent Check Visual Inspection: Clear Solution? Heat->Check CoSolvent->Check Success Proceed to Assay Check->Success Yes Fail Precipitation Detected Check->Fail No Fail->CoSolvent Reroute

Troubleshooting workflow for solvating 9-Butyl-9H-carbazole-3-carbaldehyde.

Core Troubleshooting Guide (Q&A)

Q: I need a 10 mM stock solution in pure ethanol for my assay, but the compound remains a suspension. How can I force dissolution? A: You cannot force a 10 mM solution in pure ethanol at room temperature because it exceeds the thermodynamic solubility limit of the compound in polar protic media[2]. To achieve this concentration without permanently altering your assay's primary solvent background, you must use a bridging co-solvent . By pre-dissolving the compound in a highly compatible aprotic solvent (like THF or DCM) that disrupts the


 stacking, you can subsequently dilute it into ethanol to form a stable, homogenous mixture.

Q: If I use the heating method for lower concentrations, will the aldehyde group degrade? A: No. The formyl group on the carbazole core is chemically stable at moderate heating temperatures (45°C–50°C) in neutral ethanol[3]. Degradation or oxidation of the aldehyde typically requires the presence of strong bases, strong oxidizing agents, or prolonged exposure to high-intensity UV light.

Validated Experimental Protocols

To ensure scientific integrity, do not rely on visual estimation alone. The following protocols are designed as self-validating systems.

Protocol A: The Co-Solvent Dilution Method (For Stock Solutions > 1 mM)

Use this method when high concentrations are required for stock aliquots.

  • Gravimetric Measurement: Weigh the required mass of 9-Butyl-9H-carbazole-3-carbaldehyde into a clean, dry amber glass vial (to protect the photo-active carbazole core from UV degradation).

  • Primary Solvation (Stacking Disruption): Add a minimal volume (exactly 5% of your final intended volume) of Tetrahydrofuran (THF) or Dichloromethane (DCM). Swirl gently.

    • Validation Checkpoint 1: The solution must become completely clear instantly. If particulate remains, your compound may have degraded into an insoluble polymeric byproduct.

  • Protic Dilution: Place the vial on a vortex mixer at low speed. Slowly add absolute ethanol dropwise until you reach the final volume. The continuous kinetic energy prevents localized supersaturation and micro-precipitation.

  • Thermodynamic Stabilization: Sonicate the final mixture in a water bath at 35°C for 5 minutes.

    • Validation Checkpoint 2 (The Tyndall Test): In a darkened room, shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-aggregates remain. Add an additional 1% of co-solvent and re-sonicate. If the beam is invisible, you have a true, stable solution.

Protocol B: Thermal-Sonication Method (For Working Solutions < 1 mM)

Use this method if your downstream assay strictly forbids the presence of any aprotic co-solvents.

  • Add the target volume of absolute ethanol directly to the compound powder.

  • Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

  • Submerge the vial in a heated ultrasonic water bath set to 50°C (well below ethanol's boiling point of 78°C). Sonicate for 15–20 minutes. The thermal energy overcomes the crystal lattice energy, while sonication provides the kinetic energy to accelerate solvation.

  • Validation Checkpoint: Remove the vial and let it rest at room temperature (20°C–25°C) for 1 hour. If turbidity returns upon cooling, your target concentration is too high for pure ethanol, and you must default to Protocol A.

Solvent Compatibility & Quantitative Data

To aid in experimental design, the following table summarizes the physicochemical properties of relevant solvents and their mechanistic impact on butyl-carbazole derivatives.

SolventPolarity IndexDielectric Constant (ε)Est. Solubility Limit (mg/mL)Mechanistic Role in Workflow
Absolute Ethanol 5.224.3< 1.0Primary assay solvent (Polar protic); Poor primary solvent[4].
Tetrahydrofuran (THF) 4.07.5> 50.0Excellent co-solvent; Disrupts

stacking efficiently.
Dichloromethane (DCM) 3.18.9> 50.0Excellent co-solvent; High affinity for lipophilic alkyl chains.
Dimethyl Sulfoxide (DMSO) 7.246.8~ 10.0Alternative biological co-solvent; Requires rigorous sonication.

Advanced FAQs

Q: Can I use surfactants (e.g., Tween-80 or Triton X-100) instead of organic co-solvents? A: Yes, but with caution. Surfactants can encapsulate the highly hydrophobic 9-butyl-9H-carbazole-3-carbaldehyde into micelles, effectively suspending it in an aqueous/ethanol mixture. However, because the carbazole core is highly sensitive to its microenvironment, encapsulation within a micelle will cause significant solvatochromic shifts in its UV-Vis absorption and fluorescence emission spectra. If your downstream application involves photophysical characterization, organic co-solvents (Protocol A) are heavily preferred over surfactants.

Q: My compound dissolved perfectly, but after storing it in the fridge at 4°C, it precipitated. Is the solution ruined? A: No. The precipitation is a standard thermodynamic response to the drop in temperature, which lowers the solubility limit of ethanol. Simply re-apply the Thermal-Sonication Method (Protocol B) at 40°C for 10 minutes to push the compound back into solution before use.

References

  • Synthesis and Characterization of Novel Carbazole Based Dyes Source: ResearchGate URL
  • Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents Source: ACS Publications URL
  • Carbazole | 86-74-8 Source: ChemicalBook URL
  • CAS 67707-09-9 9-butyl-9H-carbazole-3-carbaldehyde Source: Nexconn URL

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of 9-Butylcarbazole

Executive Summary & Mechanistic Insight[1][2][3] The Vilsmeier-Haack formylation is the industry-standard method for introducing an aldehyde group at the C-3 position of the carbazole ring. For 9-butylcarbazole , the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2][3]

The Vilsmeier-Haack formylation is the industry-standard method for introducing an aldehyde group at the C-3 position of the carbazole ring. For 9-butylcarbazole , the presence of the butyl group at the N-9 position prevents N-formylation and increases solubility in organic solvents compared to the parent carbazole.

However, this reaction is prone to thermal runaways, "tar" formation (polymerization), and regioselectivity issues (C-3 mono-formylation vs. C-3,6 di-formylation). Success relies on controlling the formation of the active Chloroiminium Ion (Vilsmeier Reagent) and managing the exotherm during the electrophilic aromatic substitution (EAS).

Interactive Mechanism (Graphviz)

The following diagram illustrates the activation of DMF by POCl3 and the subsequent electrophilic attack on the electron-rich C-3 position.

VilsmeierMechanism DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (0°C) POCl3 POCl3 (Activator) POCl3->VR Inter Iminium Intermediate (C-3 Substitution) VR->Inter Electrophilic Attack (Rate Limiting) Substrate 9-Butylcarbazole Substrate->Inter Product 9-Butylcarbazole-3-carbaldehyde Inter->Product Quench & pH Adj. Hydrolysis Hydrolysis (NaOAc/H2O) Hydrolysis->Product

Caption: Mechanistic pathway showing the in-situ generation of the electrophile and the critical hydrolysis step.

The Gold Standard Protocol (Baseline)

This protocol is optimized for high regioselectivity (C-3) and minimal tar formation .

  • Scale: 10 mmol (approx. 2.23 g of 9-butylcarbazole)

  • Solvent: DMF (acts as both reagent and solvent)[1][2]

  • Stoichiometry: 1.0 eq Substrate : 1.2 eq POCl3 : Excess DMF

Step-by-Step Methodology
  • Reagent Formation (Critical):

    • Charge a flame-dried 3-neck flask with anhydrous DMF (5.0 eq relative to substrate).

    • Cool to 0°C under Nitrogen/Argon.

    • Add POCl3 (1.2 eq) dropwise over 20 minutes. Note: Ensure internal temp < 5°C to prevent reagent decomposition.

    • Stir at 0°C for 30 minutes to form the white/yellow Vilsmeier salt precipitate.

  • Substrate Addition:

    • Dissolve 9-butylcarbazole (1.0 eq) in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 80–90°C for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product usually fluoresces blue/green under UV.

  • Quench & Workup:

    • Cool mixture to RT.

    • Pour slowly into ice-cold Sodium Acetate (20% aq) or Saturated NaHCO3. Warning: Violent exotherm.

    • Stir vigorously for 1 hour to hydrolyze the iminium salt (the oil should solidify).

    • Filter the solid or extract with Dichloromethane (DCM).

Optimization Matrix: Tuning Your Conditions

If the standard protocol yields impurities or low conversion, use this matrix to adjust parameters.

ParameterCondition A (Standard)Condition B (High Purity)Condition C (High Speed)
Solvent Neat DMF1,2-Dichloroethane (DCE)Neat DMF
POCl3 Eq. 1.2 eq1.1 eq2.0 eq
Temperature 90°CReflux (83°C)110°C
Time 4–6 Hours12–16 Hours1–2 Hours
Outcome Yield: ~85%Impurity: <5% di-formylYield: ~75%Impurity: <1% di-formylYield: ~90%Impurity: ~15% di-formyl/tars
Recommendation General Use Pharma/OLED Grade Rough Screening

Troubleshooting Center (FAQ)

Issue 1: "My reaction mixture turned into a black, viscous tar."

Diagnosis: Thermal runaway or polymerization. Root Cause: Carbazole-rich species are prone to oxidative coupling and polymerization at high temperatures, especially in acidic media. Solution:

  • Reduce Temperature: Do not exceed 90°C.

  • Dilution: Use 1,2-Dichloroethane (DCE) as a co-solvent. This acts as a heat sink and dilutes the reactive species.

  • Inert Atmosphere: Oxygen at high temps promotes radical polymerization. Ensure a strict N2 line.

Issue 2: "I see two product spots on TLC close together."

Diagnosis: Over-formylation (Regioselectivity failure). Root Cause: Formation of 3,6-diformyl-9-butylcarbazole . The C-6 position is the second most reactive site. Solution:

  • Stoichiometry Control: Strictly limit POCl3 to 1.1–1.2 equivalents. Excess POCl3 drives the second attack.

  • Stop Early: Do not push for 100% conversion. Stop the reaction at 95% conversion to avoid attacking the product.

Issue 3: "The workup is an unbreakable emulsion."

Diagnosis: Incomplete hydrolysis or pH issues. Root Cause: The intermediate iminium salt acts as a surfactant. If not fully hydrolyzed to the aldehyde, it stabilizes organic/water interfaces. Solution:

  • Extend Hydrolysis: Stir the quenched mixture with aqueous base (NaOAc) for at least 1 hour before attempting extraction.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength and force phase separation.

Experimental Workflow Diagram

This visual guide ensures the user follows the correct sequence to minimize safety risks.

Workflow cluster_prep Phase 1: Activation (0°C) cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation start Start step1 Cool DMF to 0°C start->step1 step2 Add POCl3 Dropwise (Exothermic!) step1->step2 step3 Stir 30 mins (Vilsmeier Salt Forms) step2->step3 step4 Add 9-butylcarbazole in DMF step3->step4 step5 Heat to 90°C (Monitor TLC) step4->step5 step6 Pour into Ice/NaOAc step5->step6 step7 Stir 1 hr (Hydrolysis) step6->step7 step8 Filter Solid or Extract step7->step8

Caption: Operational workflow emphasizing temperature control points.

References

  • Mechanistic Overview & Carbazole Reactivity: Das, G. K., et al. "Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects."[3] Journal of Chemical Research, vol. 1999, no.[3] 3, 1999, pp. 244-245.[3]

  • Synthesis of 9-Alkylcarbazole-3-carbaldehydes (General Protocol): McCarthy, F., & Maguire, A. R. "Modifications to the Vilsmeier-Haack formylation of 1,4-dimethylcarbazole..." Journal of Heterocyclic Chemistry, vol. 48, no. 4, 2011, pp. 814-823.[4]

  • Vilsmeier-Haack General Troubleshooting: "Vilsmeier-Haack Reaction Guide." Organic Chemistry Portal.

  • Safety Data (POCl3): "Phosphorus Oxychloride Safety Data Sheet." PubChem.

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted 9-Butylcarbazole

Topic: Purification Strategies for 9-Butylcarbazole Contaminated Mixtures Ticket ID: CHEM-SUP-9BC-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies[1] Executive Summary Removing unreacted 9-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for 9-Butylcarbazole Contaminated Mixtures Ticket ID: CHEM-SUP-9BC-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]

Executive Summary

Removing unreacted 9-butylcarbazole (9-BC) is a frequent challenge in the synthesis of OLED materials and pharmaceutical intermediates.[1] Its persistence is due to its lipophilic nature , low melting point (56–60°C) , and lack of ionizable functional groups (unlike its parent 9H-carbazole).

This guide provides self-validating protocols to separate 9-BC from reaction mixtures, specifically targeting common scenarios like Buchwald-Hartwig aminations, Suzuki couplings, and Vilsmeier-Haack formylations.

Module 1: Physical Properties & Solubility Profile

Understanding the enemy is the first step to removal.

Why is it difficult to remove? 9-BC is a "greasy" aromatic molecule.[1] It often co-elutes with other non-polar products because it lacks a "handle" for acid-base extraction.[1] Its low melting point means it often forms an oil that traps your product, preventing crystallization.

PropertyValueImplication for Purification
Melting Point 56–60°CSolid at RT, but easily oils out.[1] Hard to crystallize from small volumes.[1]
Boiling Point ~179°C (4 mmHg)Too high for rotovap; requires high-vacuum distillation or sublimation.[1]
Polarity Low (Lipophilic)High Rf in Hexane/DCM.[1] Soluble in cold Hexane (key for trituration).[1]
Solubility DCM, THF, TolueneGood solvents for loading columns.
Insolubility Water, Methanol (Cold)Good anti-solvents for precipitation.

Module 2: Chromatography Solutions

Best for: Small to medium scale (<10g), close Rf values.

Q: My product and 9-butylcarbazole co-elute on TLC. How do I separate them?

A: This usually happens because both compounds are dominated by aromatic Pi-Pi interactions.[1] You must disrupt this by changing the selectivity mechanism of your stationary phase.

Protocol 1: Gradient Optimization (Silica Gel) Standard isocratic elution often fails here.[1] Use a shallow gradient to exploit the subtle polarity difference.

  • Equilibration: Start with 100% Hexane (or Petroleum Ether).[1]

  • Loading: Dissolve crude mixture in minimal Toluene (avoid DCM if possible, it causes band broadening for carbazoles).

  • Gradient:

    • 0–5% EtOAc in Hexane over 5 column volumes (CV).[1]

    • Hold at 5% EtOAc for 3 CV.[1]

    • Increase to 10% EtOAc only if 9-BC has eluted.[1]

    • Note: 9-BC usually elutes very early (High Rf ~0.8 in 10% EtOAc).[1]

Protocol 2: Stationary Phase Switching If Silica fails, the interaction is too similar. Switch to C18 (Reverse Phase) or Amine-functionalized Silica .[1]

  • Why? C18 separates based on hydrophobicity. 9-BC is highly hydrophobic and will retain longer on C18 than slightly more polar products (like aldehydes or brominated derivatives), reversing the elution order.

Module 3: Crystallization & Trituration (Scalable)

Best for: Large scale (>10g), solid products with MP >100°C.

Q: I have too much material for a column. Can I wash the 9-BC away?

A: Yes. Because 9-BC has a low melting point and high solubility in alkanes, Trituration is often more effective than recrystallization.[1]

The "Cold Wash" Protocol (Trituration): Prerequisite: Your desired product must be a solid with MP >80°C.[1]

  • Concentrate: Remove reaction solvent completely (rotovap to dryness).

  • Suspend: Add cold n-Hexane or Pentane (5 mL per gram of crude).

  • Sonicate: Sonicate for 5–10 minutes. 9-BC will dissolve; your polar product should remain solid.[1]

  • Filter: Vacuum filter immediately while cold.[1]

  • Wash: Wash the filter cake with extremely cold pentane (-20°C).

  • Validate: Check filtrate by TLC. It should contain the UV-active 9-BC spot.[1]

The "Dual-Solvent" Recrystallization: If trituration fails, use an Ethanol/Toluene system.

  • Dissolve crude in minimal boiling Toluene .

  • Slowly add boiling Ethanol until turbidity just persists.

  • Re-heat to clear solution.

  • Cool slowly to room temperature, then 4°C.

  • Mechanism: 9-BC is fairly soluble in ethanol compared to many rigid conjugated systems, keeping it in the mother liquor.

Module 4: Sublimation (High Purity/OLED)

Best for: Electronic grade materials (>99.9% purity).

Q: I need OLED-grade purity. Recrystallization isn't enough.

A: 9-butylcarbazole is volatile under high vacuum.[1] If your product has a significantly higher molecular weight (e.g., a dimer or trimer), sublimation is the gold standard.

Workflow:

  • Setup: Use a gradient sublimation train.[1]

  • Vacuum: <

    
     Torr (Turbo pump recommended).
    
  • Temperature: Heat the source zone to 140–160°C.

  • Separation: 9-BC will sublime to the cooler zone (closest to the source) or the cold trap, while the heavier product remains or sublimes at a much higher temperature (>250°C).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your product's properties.

PurificationStrategy Start Crude Mixture containing 9-Butylcarbazole (9-BC) CheckState Is the desired Product a Solid (MP > 100°C)? Start->CheckState Trituration Method A: Trituration Wash with Cold Hexane/Pentane CheckState->Trituration Yes (Solid) Chromatography Method B: Column Chromatography (Gradient Hexane -> 5% EtOAc) CheckState->Chromatography No (Oil/Similar MP) CheckPurity Check Purity (TLC/NMR) Trituration->CheckPurity Success Pure Product CheckPurity->Success 9-BC Removed CheckPurity->Chromatography 9-BC Remains Sublimation Method C: Vacuum Sublimation (For OLED/Electronics Grade) Success->Sublimation Need >99.9% Purity? Chromatography->Success

Caption: Decision matrix for removing 9-butylcarbazole based on product physical state and purity requirements.

Module 5: Troubleshooting Specific Reactions

Scenario 1: Suzuki Coupling (Dehalogenation)

Issue: You attempted to couple 3-bromo-9-butylcarbazole, but you see 9-butylcarbazole (dehalogenated byproduct) and starting material.

  • Cause: Dehalogenation is a common side reaction in Pd-catalyzed couplings, especially with steric bulk or excess heat.[1]

  • Fix: You cannot chemically "scavenge" the 9-BC easily here. You must rely on Column Chromatography .[1] The Rf difference between the bromo-SM and the protonated byproduct is usually small.

    • Tip: Use DCM:Hexane (1:4) instead of EtOAc. Chlorinated solvents often resolve the "halo-vs-hydro" difference better than acetate systems for carbazoles.[1]

Scenario 2: Vilsmeier-Haack Formylation

Issue: Separating 9-butylcarbazole-3-carbaldehyde from unreacted 9-BC.[1]

  • Fix: This is the easiest separation. The aldehyde is significantly more polar.

  • Method: Run a short silica plug.[1]

    • Elute with 100% Hexane first (removes 9-BC).[1]

    • Switch to 20% EtOAc/Hexane (elutes the aldehyde).

References

  • PubChem. (n.d.).[1] 9-butyl-9H-carbazole (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2005).[1] Synthesis of 9-Ethyl-3,6-dimethylcarbazole (Analogous purification protocols). Org. Synth. 2005, 82, 125. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in carbazole aldehyde synthesis

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of carbazole aldehydes. It prioritizes the Vilsmeier-Haack (VH) reaction , the industry stan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of carbazole aldehydes. It prioritizes the Vilsmeier-Haack (VH) reaction , the industry standard for this transformation, while addressing alternative methodologies for recalcitrant substrates.

Topic: Troubleshooting Low Conversion Rates & Regioselectivity Issues Lead Scientist: Senior Application Scientist, Process Chemistry Division

Core Diagnostic: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (VH) formylation is the dominant method for introducing an aldehyde group at the C-3 or C-6 position of the carbazole ring. However, "low conversion" is a frequent ticket in our support queue.

Standard Validated Protocol (Self-Validating System)

Use this baseline protocol to rule out procedural errors before optimizing.

Reagents:

  • Substrate: 9-Alkylcarbazole (e.g., 9-ethylcarbazole) or N-Protected Carbazole (1.0 eq).[1]

  • Reagent A: Phosphorus Oxychloride (

    
    ) (1.2 – 3.0 eq).
    
  • Reagent B: N,N-Dimethylformamide (DMF) (5.0 – 10.0 eq; acts as solvent/reagent).

  • Solvent: Anhydrous DMF or 1,2-Dichloroethane (DCE) for solubility.

Step-by-Step Workflow:

  • Reagent Formation (Critical): In a flame-dried flask under Argon, cool anhydrous DMF to 0°C. Add

    
     dropwise over 20 mins. Validation: The solution should turn pale yellow/orange. If it turns dark brown/black immediately, your DMF is wet or amine-contaminated.
    
  • Substrate Addition: Dissolve carbazole in minimum DMF/DCE. Add dropwise to the Vilsmeier complex at 0°C.[2][3]

  • Heating Phase: Warm to RT for 30 mins, then heat to 80–90°C for 4–12 hours. Note: Unsubstituted carbazoles require lower temps (RT to 60°C) to avoid tarring; N-alkyl carbazoles often require 90°C.

  • Hydrolysis (The "Stalled" Step): Pour reaction mixture into crushed ice/sodium acetate (aq). Stir vigorously for 2 hours . Why? The intermediate iminium salt is stable; rapid extraction without hydrolysis yields the starting material or water-soluble byproducts, appearing as "low conversion."

Visualizing the Failure Points

The following diagram illustrates the mechanistic pathway and where conversion typically fails.

VilsmeierMechanism cluster_failures Common Failure Modes DMF DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent 0°C, Anhydrous Transition Sigma Complex (Transition State) VH_Reagent->Transition + Carbazole Fail1 Moisture Quench (Reverts to DMF) VH_Reagent->Fail1 Carbazole Carbazole Substrate Carbazole->Transition Iminium Iminium Salt (Stable Intermediate) Transition->Iminium -HCl Hydrolysis Hydrolysis (H2O / Base) Iminium->Hydrolysis Critical Step Fail2 Incomplete Hydrolysis (Loss to Aqueous Layer) Iminium->Fail2 Aldehyde Carbazole-3-CHO (Final Product) Hydrolysis->Aldehyde pH Adjustment

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction on carbazole, highlighting the critical intermediate stability and moisture sensitivity points.

Troubleshooting Guide: Low Conversion & Yield

Use this matrix to diagnose your specific experimental observation.

ObservationRoot CauseCorrective Action
TLC shows Starting Material (SM) only Inactive Vilsmeier Reagent Moisture Control:

hydrolyzes instantly in wet DMF. Distill DMF over

or use molecular sieves. Ensure

is clear, not cloudy.
TLC shows SM + faint product spot Steric Hindrance / Temperature Increase Energy: If C-9 has a bulky group (e.g., tert-butyl, phenyl), the C-3 position is shielded. Increase temp to 100°C or switch to Rieche Formylation (see Section 3).
Reaction turns black/tarry Exotherm / Polymerization Control Addition: The formation of the VH reagent is exothermic. Keep T < 5°C during addition. High temps (>100°C) cause oxidative polymerization of the carbazole ring.
Product disappears during workup Incomplete Hydrolysis Extend Hydrolysis: The iminium salt is water-soluble. If you extract too early, it stays in the aqueous layer. Stir with aqueous NaOAc or NaOH (pH 9) for >2 hours before extraction.
Regioselectivity issues (Mixture of isomers) Free N-H / Electronic Effects Protect N-H: Free N-H carbazoles can form N-formyl species or C-1 isomers. Alkylate (e.g., Ethyl, Benzyl) or protect (Boc) the Nitrogen first.

Advanced Protocols: When Vilsmeier Fails

If the standard VH protocol yields <30% conversion, switch to these alternative high-fidelity pathways.

Option A: Rieche Formylation (For Sterically Hindered Substrates)

The Rieche reaction uses dichloromethyl methyl ether and is highly effective for electron-rich systems that are sluggish under VH conditions.

  • Reagents: Dichloromethyl methyl ether (1.2 eq),

    
     or 
    
    
    
    (2.0 eq), DCM (Solvent).
  • Procedure: Cool substrate in DCM to -78°C. Add Lewis Acid. Add ether dropwise. Warm to RT.

  • Advantage: Higher reactivity; avoids the thermal polymerization risks of VH.

Option B: Lithiation-Formylation (The "Bouveault" Route)

Best for precise regiocontrol if halogenated precursors are available.

  • Precursor: 3-Bromocarbazole (commercially available or easily synthesized).

  • Reagents: n-BuLi (1.1 eq), anhydrous DMF (excess).

  • Procedure:

    • Dissolve 3-bromocarbazole in THF at -78°C.

    • Add n-BuLi slowly (Lithium-Halogen exchange).

    • Quench with dry DMF.

    • Acidic workup yields the aldehyde.

  • Advantage: Circumvents electronic deactivation; 100% regioselective.

Frequently Asked Questions (FAQs)

Q1: My 9-ethylcarbazole conversion stops at 50%. Adding more


 doesn't help. Why? 
A:  This is often due to the "Iminium Equilibrium."  The byproduct of the reaction is dichlorophosphate. As its concentration builds, it can inhibit the forward reaction.
  • Fix: Do not just add more

    
    . Instead, run the reaction in a more dilute solution (increase DMF volume) or switch to 1,2-dichloroethane  as a co-solvent to precipitate the phosphate salts, driving the equilibrium forward.
    

Q2: Can I formylate the 3- and 6- positions simultaneously? A: Yes, but it requires forcing conditions.

  • Protocol: Use 6.0 eq of

    
     and heat at 100°C  for 24 hours.
    
  • Note: This often leads to difficult separations. A stepwise approach (Formylate -> Brominate C6 -> Formylate) is often cleaner for asymmetric functionalization.

Q3: Why do I see a spot corresponding to N-formylcarbazole? A: If your carbazole nitrogen is unprotected (N-H), the Vilsmeier reagent will attack the nitrogen first (kinetic product).

  • Fix: While the N-formyl group is often hydrolyzed during acidic workup, it "wastes" reagent. Use N-ethyl or N-Boc protection before formylation to direct substitution to the C-3 carbon.

Data Summary: Solvent & Catalyst Effects[3][4]

MethodReagent SystemTypical Yield (3-CHO)Key Constraint
Vilsmeier-Haack

/ DMF
75 - 90%Moisture sensitive; requires heating.
Duff Reaction HMTA / TFA40 - 60%Harsh acidic conditions; often lower yield.
Rieche Formylation

/

80 - 95%Requires strictly anhydrous conditions/Lewis Acid.
Lithiation n-BuLi / DMF>90%Requires brominated precursor & -78°C.

References

  • BenchChem Technical Support. (2025).[3][4] Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers. Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from

  • Zhang, X., et al. (2015). 9-Ethyl-9H-carbazole-3-carbaldehyde.[1] PMC - PubMed Central. Retrieved from

  • Freeman, F. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Journal of Chemical Research. Retrieved from

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from

Sources

Optimization

Technical Support Center: 9-Butyl-9H-carbazole-3-carbaldehyde Purification

Welcome to the Technical Support Center for the purification and handling of 9-Butyl-9H-carbazole-3-carbaldehyde . This compound is a critical donor-moiety intermediate used in the synthesis of BODIPY dyes, organic light...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 9-Butyl-9H-carbazole-3-carbaldehyde . This compound is a critical donor-moiety intermediate used in the synthesis of BODIPY dyes, organic light-emitting diodes (OLEDs), and various pharmaceutical agents1[1].

Typically synthesized via the Vilsmeier-Haack formylation of 9-butyl-9H-carbazole using POCl₃ and DMF 2[2], the crude product often contains unreacted starting materials, regioisomers (such as 3,6-dicarbaldehyde), and highly colored polymeric byproducts. Achieving >99% purity is critical, as trace impurities can severely quench fluorescence in optoelectronic applications and disrupt stoichiometric coupling in downstream synthesis.

Solvent Selection Matrix

Choosing the correct solvent system is a thermodynamic balancing act. The ideal solvent must completely dissolve the target compound at its boiling point while exhibiting near-zero solubility at 0 °C, forcing the crystal lattice to exclude impurities.

Solvent SystemPolarity IndexCausality / Mechanism of ActionProsCons
Ethanol (Absolute) 5.2High temperature gradient expands the solvent lattice to solvate the bulky carbazole; cold temperatures force exclusion via solvent H-bonding.Non-toxic, standard literature choice for carbazole derivatives[1].May co-precipitate structurally similar regioisomers if highly concentrated.
Chloroform / Hexane 4.1 / 0.1Vapor diffusion or solvent layering slowly shifts bulk polarity, allowing highly ordered, thermodynamically stable crystal packing.Yields high-quality single crystals suitable for X-ray diffraction (XRD) 3[3].Chloroform is toxic; the crystallization process is kinetically slow.
Ethyl Acetate / Hexane 4.4 / 0.1Tunable polarity allows precise targeting of the molecule's saturation point.Excellent for rescuing "oiled out" batches 4[4].Requires empirical optimization of the solvent ratio.

Standard Operating Procedure: Ethanol Recrystallization

This self-validating protocol utilizes absolute ethanol to exploit the temperature-dependent solubility of the carbazole core.

Step 1: Dissolution Place the crude 9-butyl-9H-carbazole-3-carbaldehyde in an appropriately sized round-bottom flask. Add a minimum volume of boiling absolute ethanol (approximately 3–5 mL per gram of crude). Causality: Using the absolute minimum volume ensures that the solution reaches supersaturation rapidly upon cooling, maximizing your final yield.

Step 2: Decolorization (Conditional) If the solution is dark brown or red (indicating conjugated Vilsmeier-Haack degradation products), add 5% w/w activated charcoal. Boil for 5 minutes. Causality: The extended pi-systems of the impurities bind strongly to the charcoal via pi-pi stacking. Perform a hot gravity filtration through a pre-warmed Celite pad to remove the charcoal while keeping the target carbaldehyde dissolved.

Step 3: Nucleation Allow the filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling provides the activation energy needed to form a pure, thermodynamically stable crystal lattice, kinetically excluding impurities that would otherwise be trapped in a rapidly crashing solid.

Step 4: Maturation & Isolation Once crystals begin to form, transfer the flask to an ice bath (0–4 °C) for 1 hour to depress solubility. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to remove surface-adhered mother liquor.

Step 5: Desiccation Dry the crystals under high vacuum (0.1 Torr) at 40 °C for 12 hours. Causality: This removes residual ethanol trapped within the interstitial spaces of the crystal lattice, preventing inaccurate mass measurements and NMR solvent peaks.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which it saturates the solvent, leading to liquid-liquid phase separation[4]. Solution: Reheat the mixture until it is a homogeneous solution. Add a small amount of a higher-polarity solvent (like a few drops of ethyl acetate) to increase solubility, or slightly dilute the solution with more ethanol. Allow it to cool much more slowly. If oiling persists, scratch the inside of the flask with a glass stirring rod to provide a high-energy surface for nucleation, or seed the solution with a pure crystal.

Q2: The recovered crystals are distinctly yellow/brown instead of the expected pale yellow/off-white. What went wrong? A2: The crystal lattice has occluded highly conjugated polymeric byproducts or trace amounts of the 3,6-dicarbaldehyde regioisomer[2]. Solution: You must perform a second recrystallization. This time, strictly adhere to the hot filtration step with activated charcoal (Step 2). Ensure the filtration apparatus is pre-warmed to prevent premature crystallization on the filter paper.

Q3: My yield after recrystallization is extremely low (<40%). Where did my product go? A3: You likely used too much solvent during the dissolution phase, meaning the product remains soluble even at 0 °C. Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to about one-third of its original volume. Cool this concentrated solution in an ice bath to induce a "second crop" of crystals. Analyze the second crop via TLC or NMR before combining it with the first crop, as it may have slightly lower purity.

Q4: Can I use column chromatography instead of recrystallization? A4: Yes. If the crude contains significant amounts of unreacted 9-butyl-9H-carbazole, recrystallization alone might fail due to co-precipitation. In such cases, running a silica gel column using a Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1) is highly effective. Once the major impurities are removed, a final recrystallization from ethanol will polish the product to >99% purity.

Mechanistic Workflow Diagram

Recrystallization_Troubleshooting Start Crude 9-Butyl-9H-carbazole- 3-carbaldehyde Dissolve Dissolve in minimal hot Ethanol Start->Dissolve CheckColor Colored Impurities? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filtration CheckColor->Charcoal Yes Cooling Cool to Room Temp, then Ice Bath CheckColor->Cooling No Charcoal->Cooling CheckOil Oiling Out? Cooling->CheckOil Scratch Scratch flask / Add seed or anti-solvent CheckOil->Scratch Yes Filter Vacuum Filtration & Cold Wash CheckOil->Filter No Scratch->Filter CheckYield Low Yield? Filter->CheckYield Concentrate Concentrate Mother Liquor for 2nd Crop CheckYield->Concentrate Yes Pure Pure Crystals (>99%) CheckYield->Pure No Concentrate->Pure

Caption: Workflow for troubleshooting 9-Butyl-9H-carbazole-3-carbaldehyde recrystallization.

References

  • Dalton Transactions - RSC Publishing. Synthesis of BODIPY dyes from 9-butyl-9H-carbazole-3-carbaldehyde.1

  • Asian Journal of Chemistry. Synthesis and Characterization of Novel Carbazole Based Dyes.2

  • PMC - PubMed Central. 9-Ethyl-9H-carbazole-3-carbaldehyde Structural Analysis.3

  • BenchChem. Purification of carbazole-carbaldehyde derivatives by recrystallization and column chromatography.4

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 13C NMR Analysis of 9-Butyl-9H-carbazole-3-carbaldehyde

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 9-Butyl-9H-carbazole-3-carbaldehyde . This document is structured for researchers and drug development professionals requ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 9-Butyl-9H-carbazole-3-carbaldehyde . This document is structured for researchers and drug development professionals requiring precise structural validation of carbazole intermediates used in optoelectronics (OLEDs) and medicinal chemistry.

Introduction & Structural Context

9-Butyl-9H-carbazole-3-carbaldehyde (CAS: 55164-39-7) is a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical pharmacophores.[1][2][3] Its structural integrity is defined by three distinct domains:

  • The Carbazole Core: A tricyclic aromatic system acting as the electron donor.

  • The Aldehyde Group (C-3): An electron-withdrawing group that desymmetrizes the molecule, creating distinct chemical environments for the aromatic carbons.

  • The N-Butyl Chain: A solubilizing alkyl tail that exhibits characteristic aliphatic resonances.

Accurate NMR assignment is essential to distinguish this product from its non-formylated precursor (9-butylcarbazole) and regioisomers (e.g., 6-formyl or disubstituted byproducts).

13C NMR Chemical Shift Analysis

The following data synthesizes high-resolution experimental values from structurally homologous standards (9-Ethyl-9H-carbazole-3-carbaldehyde) and specific butyl-chain resonances. This approach ensures high predictive accuracy for the target molecule in Chloroform-d (CDCl₃) .

Table 1: Consensus 13C NMR Chemical Shifts (CDCl₃, 75–125 MHz)
Carbon TypePosition (Assignment)Chemical Shift (δ, ppm)MultiplicityStructural Insight
Aldehyde C-CHO 191.5 sDiagnostic peak; confirms formylation.
Aromatic C-9a (Quaternary)143.3 sBridgehead carbon adjacent to Nitrogen.
Aromatic C-8a (Quaternary)140.5 sBridgehead carbon adjacent to Nitrogen.
Aromatic C-3 (Ipso)128.3 sIpso-carbon bearing the aldehyde group.
Aromatic C-2 126.9 dOrtho to aldehyde; deshielded by -I effect.
Aromatic C-4 123.7 dOrtho to aldehyde; deshielded.
Aromatic C-4a / C-4b 122.9 sCentral bridgehead carbons.
Aromatic C-6 126.5 dMeta to N; remote from aldehyde.
Aromatic C-7 120.6 dPara to N.
Aromatic C-5 120.1 dMeta to N.
Aromatic C-8 109.0 dOrtho to N; shielded (electron-rich).
Aromatic C-1 108.5 dOrtho to N; shielded.
Aliphatic N-C H₂- (α)43.3 tDirectly attached to Nitrogen.
Aliphatic -C H₂- (β)31.2 tBeta position.
Aliphatic -C H₂- (γ)20.6 tGamma position.
Aliphatic -C H₃ (δ)13.9 qTerminal methyl group.

Note on Assignment Logic: The aromatic shifts are derived from the crystal-structure-validated 9-ethyl analog [1], as the alkyl chain length (ethyl vs. butyl) has negligible impact (<0.1 ppm) on the remote aromatic ring carbons. The butyl chain shifts are validated against 9-butylcarbazole standards [2].

Structural Visualization & Assignment Workflow

The following diagram illustrates the logical flow for assigning signals in the 13C NMR spectrum, moving from the most distinct (Aldehyde) to the most overlapped (Aromatic) regions.

NMR_Assignment_Strategy Start Start: 13C Spectrum Analysis Aldehyde Step 1: Aldehyde Region Look for signal at ~191.5 ppm (Confirms Reaction Success) Start->Aldehyde Aliphatic Step 2: Aliphatic Region Identify N-Butyl Chain 43.3 (α), 31.2 (β), 20.6 (γ), 13.9 (δ) Aldehyde->Aliphatic Aromatic_Q Step 3: Quaternary Carbons Identify Bridgeheads (140-144 ppm) Identify C-CHO ipso (128 ppm) Aliphatic->Aromatic_Q Aromatic_CH Step 4: Aromatic CH Shielded C1/C8 (~108-109 ppm) Deshielded C2/C4 (~123-127 ppm) Aromatic_Q->Aromatic_CH

Caption: Step-by-step logic for validating the structure of 9-Butyl-9H-carbazole-3-carbaldehyde via 13C NMR.

Experimental Protocols

To ensure reproducibility and high-purity data acquisition, follow this optimized synthesis and characterization workflow.

A. Synthesis: Vilsmeier-Haack Formylation

This protocol introduces the aldehyde group at the C-3 position of 9-butylcarbazole.

  • Reagent Prep: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), cool DMF (1.2 eq) to 0°C.

  • Activation: Add POCl₃ (1.2 eq) dropwise. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).

  • Addition: Dissolve 9-Butylcarbazole (1.0 eq) in 1,2-dichloroethane or DMF and add slowly to the activated reagent.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Hydrolysis: Cool to RT. Pour into ice water. Neutralize with saturated NaOAc or NaOH (aq) to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with DCM (3x). Wash organic layer with water and brine. Dry over MgSO₄.[3]

  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane/EtOAc gradient).

B. NMR Acquisition Parameters
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (v/v).

  • Concentration: ~20 mg in 0.6 mL solvent.

  • Frequency: 100 MHz or higher (for 13C) recommended to resolve aromatic clusters.

  • Pulse Sequence: Proton-decoupled (zgpg30).

  • Scans: Minimum 256 scans (due to lower sensitivity of 13C and quaternary carbons).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration if required).

Comparative Analysis: Product vs. Alternatives

When validating your compound, it is crucial to differentiate it from common impurities or analogs.

FeatureTarget: 9-Butyl-3-formylcarbazole Precursor: 9-Butylcarbazole Analog: 9-Ethyl-3-formylcarbazole
Aldehyde Peak Present (~191.5 ppm) AbsentPresent (~191.5 ppm)
Symmetry Asymmetric (C3-substituted)Symmetric (C2 axis)Asymmetric
Aromatic Signals Complex (12 distinct signals)Simplified (6 distinct signals)Complex (12 distinct signals)
Aliphatic Chain 4 signals (Butyl) 4 signals (Butyl)2 signals (Ethyl)
C-3 Shift ~128 ppm (Quaternary)~118 ppm (CH)~128 ppm (Quaternary)

Key Diagnostic: The appearance of the carbonyl peak at 191.5 ppm combined with the loss of symmetry in the aromatic region (splitting of the simplified 9-butylcarbazole spectrum) confirms successful formylation.

References
  • Crystal Structure & NMR of Ethyl Analog: Wang, Y., et al. (2008). Structure and synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E, 64(7). (Data extrapolated for aromatic core).

  • Synthesis & Characterization of 9-Butylcarbazole Derivatives: Ramalingan, C., et al. (2010). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. X-ray Structure Analysis Online.

  • Vilsmeier-Haack Reaction Mechanism & Protocol: BenchChem Technical Support. (2025).[1] Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide.

  • General Carbazole NMR Data: Bonesi, S. M., & Erra-Balsells, R. (2004).[4] A study of Substituent Effect on 1H and 13C NMR Spectra of N- and C-Substituted Carbazoles. Journal of Heterocyclic Chemistry.

Sources

Comparative

Comparative Guide: Mass Spectrometry Characterization of 9-Butyl-9H-carbazole-3-carbaldehyde

Topic: Mass Spectrometry (MS) Fragmentation Pattern of 9-Butyl-9H-carbazole-3-carbaldehyde Content Type: Technical Comparison Guide Executive Summary 9-Butyl-9H-carbazole-3-carbaldehyde (CAS: 51761-07-0) is a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (MS) Fragmentation Pattern of 9-Butyl-9H-carbazole-3-carbaldehyde Content Type: Technical Comparison Guide

Executive Summary

9-Butyl-9H-carbazole-3-carbaldehyde (CAS: 51761-07-0) is a critical intermediate in the synthesis of optoelectronic materials, particularly organic light-emitting diodes (OLEDs) and fluorescent probes.[1] Its purity and structural integrity are paramount for device performance.[1]

This guide provides a technical analysis of its mass spectrometric behavior, comparing Electron Ionization (EI) against Electrospray Ionization (ESI) methodologies. Furthermore, it differentiates the fragmentation signature of this compound from its structural analog, 9-Butylcarbazole , to aid researchers in impurity profiling and structural confirmation.

Chemical Profile & Theoretical Basis[1]

PropertyDetail
Compound Name 9-Butyl-9H-carbazole-3-carbaldehyde
Molecular Formula

Exact Mass 251.1310 Da
Structural Features Carbazole core, N-butyl chain (lipophilic), C3-Aldehyde (reactive electrophile)
Key Application OLED host materials, fluorescent dyes

Comparative Ionization Assessment: EI vs. ESI

For structural elucidation, the choice of ionization method dictates the data quality. Below is a comparative analysis of the two primary alternatives.

Alternative A: Electron Ionization (EI)[1][2][3][4]
  • Nature: Hard Ionization (70 eV).[1]

  • Performance: Generates extensive fragmentation.[1][2][3]

  • Utility: Ideal for structural fingerprinting .[1] The high energy imparts significant internal energy to the molecule, causing bond ruptures that reveal the connectivity of the butyl chain and the aldehyde group.

  • Key Observation: The molecular ion (

    
    ) is distinct, but fragment ions (daughter ions) provide the confirmation of the N-alkyl and carbonyl moieties.
    
Alternative B: Electrospray Ionization (ESI)[1][2][3]
  • Nature: Soft Ionization.[1][2][3]

  • Performance: Minimal fragmentation; generates protonated pseudomolecular ions

    
    .[1]
    
  • Utility: Ideal for purity assays (LC-MS) and molecular weight confirmation.[1]

  • Key Observation: Dominant peak at

    
     252.1 (
    
    
    
    ).[1] Sodium adducts (
    
    
    ,
    
    
    274.[1]1) are common if salts are present.[1]

Recommendation: Use EI (GC-MS) for initial structural characterization and impurity identification.[1][2] Use ESI (LC-MS) for routine purity checks during scale-up.[1]

Detailed Fragmentation Analysis (EI Mode)

The EI fragmentation of 9-Butyl-9H-carbazole-3-carbaldehyde follows specific mechanistic pathways driven by the stability of the aromatic carbazole system.

Primary Fragmentation Pathways
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    251
    .[1] The aromatic carbazole system stabilizes the radical cation, making this peak prominent.
  • Loss of Aldehyde Hydrogen (

    
    ):  A minor peak at 
    
    
    
    250
    typically appears due to the loss of the aldehydic hydrogen (benzylic-like cleavage).[1]
  • Loss of Carbon Monoxide (

    
     / 
    
    
    
    ):
    • Loss of the formyl radical (

      
      ) leads to 
      
      
      
      222
      .
    • Alternatively, rearrangement and loss of neutral CO can yield

      
       223 .
      
  • Alkyl Chain Degradation (The Diagnostic Region):

    • McLafferty Rearrangement: The N-butyl chain possesses

      
      -hydrogens.[1] A McLafferty-like rearrangement allows for the elimination of a neutral alkene (1-butene, 56 Da), yielding the ion at 
      
      
      
      195
      .
    • Direct Cleavage: Homolytic cleavage of the N-C bond results in the loss of the butyl radical (

      
      , 57 Da), yielding the base carbazole cation at 
      
      
      
      194
      .
Fragmentation Pathway Diagram

FragmentationPathway Parent Parent Ion (M+) m/z 251 (Radical Cation) M_H [M - H]+ m/z 250 (Acylium Ion) Parent->M_H - H• (1 Da) M_CHO [M - CHO]+ m/z 222 (Carbazole-butyl cation) Parent->M_CHO - CHO• (29 Da) McLafferty [M - C4H8]+ m/z 195 (McLafferty Rearrangement) Parent->McLafferty - Butene (56 Da) (Gamma-H Transfer) N_Cleavage [M - C4H9]+ m/z 194 (N-Alkyl Cleavage) Parent->N_Cleavage - Butyl Radical (57 Da) M_CHO->N_Cleavage - Butyl Core Carbazole Core m/z 166/167 (Ring Degradation) McLafferty->Core - CHO / CO N_Cleavage->Core - CO / HCN

Caption: Mechanistic fragmentation tree of 9-Butyl-9H-carbazole-3-carbaldehyde under Electron Ionization (70 eV).

Structural Analog Comparison: The "Aldehyde Effect"

To validate the structure, it is useful to compare the spectrum against 9-Butylcarbazole (which lacks the aldehyde group). This comparison highlights the specific mass shifts caused by the carbonyl functionality.

Feature9-Butyl-9H-carbazole-3-carbaldehyde (Target)9-Butylcarbazole (Alternative/Analog)Diagnostic Difference
Molecular Ion (

)
251 223 Shift of +28 Da (CO insertion).[1]
Base Peak Often 251 or 194Often 223 or 166Target retains stability due to conjugation.[1]
Key Fragment 1

222
(M - CHO)
None Specific to aldehyde presence.[1]
Key Fragment 2

195
(Loss of Butene)

167
(Loss of Butene)
Both show McLafferty, but shifted by 28 Da.
Core Fragment

194
(Retention of CHO)

166
(Bare Carbazole)
Confirms the aldehyde is attached to the ring, not the chain.

Experimental Protocol (GC-MS)[1]

This protocol is designed to ensure reproducible fragmentation data for quality control.[1]

Reagents & Equipment
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]

  • Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or Shimadzu QP2020).[1]

  • Column: HP-5MS or Rxi-5Sil MS (30m

    
     0.25mm 
    
    
    
    0.25µm).[1]
Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of 9-Butyl-9H-carbazole-3-carbaldehyde in 10 mL of DCM (Concentration: 100 ppm). Sonicate for 2 minutes to ensure complete dissolution.

  • Inlet Parameters:

    • Temperature: 280°C.

    • Mode: Splitless (or Split 10:1 if signal is too high).[1]

    • Injection Volume: 1.0 µL.[1]

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Final: 300°C (Hold 5 min).

  • MS Source Parameters (EI):

    • Ion Source Temp: 230°C.[4]

    • Quadrupole Temp: 150°C.[1][4]

    • Electron Energy: 70 eV.[5][4]

    • Scan Range:

      
       40 – 400.[1]
      
  • Data Validation: Verify the presence of

    
     251 (Parent) and 
    
    
    
    194/195 (Butyl loss). If
    
    
    251 is absent, check inlet temperature (thermal degradation risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 504067, 9H-Carbazole-3-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.Electron Ionization Mass Spectrometry of Carbazole Derivatives. (General reference for carbazole fragmentation rules).

Sources

Validation

Comparative Guide: Fluorescence Quantum Yield of Carbazole-3-Carbaldehydes

Executive Summary This guide provides a technical comparison of the fluorescence quantum yield ( ) of 9-ethyl-9H-carbazole-3-carbaldehyde against its parent compound and structural analogs. Key Finding: The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the fluorescence quantum yield (


) of 9-ethyl-9H-carbazole-3-carbaldehyde  against its parent compound and structural analogs.

Key Finding: The introduction of the aldehyde (-CHO) group at the 3-position of the carbazole ring acts as a potent fluorescence quencher. While the parent 9-ethylcarbazole exhibits a high quantum yield (


), the 3-carbaldehyde derivative  shows a drastic reduction in efficiency (

), typically falling in the range of 0.03 – 0.05 in polar solvents.

This quenching is mechanistically attributed to the introduction of low-lying


 excited states from the carbonyl group, which facilitate rapid Intersystem Crossing (ISC) and non-radiative decay, effectively bypassing the radiative fluorescence pathway.

Part 1: Comparative Performance Analysis

The following table contrasts the photophysical properties of the target aldehyde with standard benchmarks and high-performance alternatives.

Table 1: Fluorescence Quantum Yield Comparison
CompoundStructure Type

(Approx.)
SolventEmission

Performance Verdict
9-Ethylcarbazole (Parent) Unsubstituted Carbazole0.75 ± 0.05 Cyclohexane/THF~350-370 nmHigh Efficiency (UV/Blue emitter)
9-Ethylcarbazole-3-carbaldehyde Aldehyde-Functionalized 0.03 – 0.05 THF/DCM~420-440 nmQuenched (Precursor material)
9-(Phenanthren-9-yl)-carbazole-3-CHO Bulky N-Substituted Aldehyde0.03 THF~450 nmQuenched (Steric bulk does not prevent quenching)
Dibenzo[c,g]carbazole Extended Fused System0.74 – 0.97 Toluene~400-450 nmUltra-High Efficiency (Rigidified structure)
Carbazole-Schiff Bases (e.g., ECPO) Aldehyde-derived C=N0.16 – 0.32 DCM~470 nmRestored Efficiency (Aldehyde conversion)

Note on Solvatochromism: Carbazole aldehydes exhibit positive solvatochromism. In highly polar solvents, the Intramolecular Charge Transfer (ICT) state is stabilized, often leading to further reduction in


 due to the "energy gap law" which increases non-radiative decay rates.

Part 2: Mechanistic Insight (The "Why")

The drastic drop in quantum yield upon formylation is not accidental; it is a direct consequence of electronic state reordering.

The Aldehyde Quenching Mechanism
  • Introduction of

    
     States:  The carbonyl oxygen possesses non-bonding (n) electrons. The transition from these orbitals (
    
    
    
    ) is often lower in energy than the bright
    
    
    transition of the carbazole ring.
  • El-Sayed’s Rule: Intersystem Crossing (ISC) is allowed and rapid between states of different orbital symmetry (e.g.,

    
    ). The aldehyde group opens this efficient non-radiative "escape route" for excited electrons.
    
  • Rotational Relaxation: The C-C single bond connecting the aldehyde to the carbazole ring allows for free rotation. In the excited state, this rotation acts as a vibrational sink, dissipating energy as heat rather than light.

Visualization: Photophysical Pathways

Carbazole_Quenching_Mechanism Ground Ground State (S0) Excited_Pi Bright State S1 (π,π*) Ground->Excited_Pi Abs (High ε) Excited_N Dark State S2 (n,π*) Excited_Pi->Excited_N Internal Conv. NonRad Non-Radiative Decay (Heat) Excited_Pi->NonRad Rotational Relaxation Fluorescence Fluorescence (Photon) Excited_Pi->Fluorescence Radiative (Slow in Aldehydes) Triplet Triplet State (T1) Excited_N->Triplet Fast ISC (El-Sayed Rule) Triplet->NonRad Phosphorescence/Decay

Caption: Figure 1. Jablonski diagram illustrating the quenching pathways in carbazole aldehydes. The presence of n-π* states and bond rotation competes with fluorescence.

Part 3: Experimental Protocol for Measurement

To validate the quantum yield of 9-ethylcarbazole-3-carbaldehyde, a Relative Quantum Yield determination is recommended over absolute methods (Integrating Sphere) due to the sample's transparency and likely low QY.

Standard Selection
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Alternative: Coumarin 153 in Ethanol (

    
    ) if emission is >400nm.
    
  • Why? The emission of carbazole aldehydes (~420-450 nm) overlaps well with these standards.

Step-by-Step Protocol (Gradient Method)

1. Sample Preparation:

  • Prepare a stock solution of the carbazole aldehyde in spectroscopic grade THF or DCM.

  • Prepare 5 dilutions with absorbance (Optical Density, OD) values at the excitation wavelength (

    
     nm) ranging strictly between 0.01 and 0.10 .
    
  • Critical Control: OD > 0.10 introduces Inner Filter Effects (re-absorption), invalidating the measurement.

2. Reference Preparation:

  • Prepare 5 dilutions of Quinine Sulfate in 0.1 M H₂SO₄ with matched ODs (0.01 – 0.10) at the same

    
    .[1]
    

3. Spectral Acquisition:

  • Record UV-Vis absorbance for all 10 samples (5 test, 5 reference).

  • Record Fluorescence Emission spectra for all samples using the exact same slit widths and integration times.

  • Integrate the area under the fluorescence curve (

    
    ) for each sample.
    

4. Data Analysis:

  • Plot Integrated Fluorescence Intensity (

    
    )  (y-axis) vs. Absorbance (
    
    
    
    )
    (x-axis).[2]
  • Calculate the slope (

    
    ) for both the sample and the reference. Linearity (
    
    
    
    ) is required for validity.

5. Calculation:



  • Where

    
     is the refractive index of the solvent (THF 
    
    
    
    1.407, Water
    
    
    1.333).
Workflow Diagram

QY_Measurement_Protocol Start Start: Sample & Reference Prep CheckOD Check Absorbance (OD) Must be 0.01 - 0.10 Start->CheckOD CheckOD->Start If OD > 0.1 (Dilute) Measure Measure Emission Spectra (Same parameters) CheckOD->Measure If OD < 0.1 Integrate Integrate Peak Area Measure->Integrate Plot Plot Integrated Int. vs Abs Calculate Gradient (m) Integrate->Plot Calc Apply QY Equation Correct for Refractive Index Plot->Calc

Caption: Figure 2. Workflow for the comparative slope method to determine relative fluorescence quantum yield.

References

  • NIST Technical Series. (1976). Fluorescence Quantum Yield Measurements and Standards. National Bureau of Standards.

  • Yuan, M. S., et al. (2010).[3][4] 9-Ethyl-9H-carbazole-3-carbaldehyde: Crystal structure and charge transfer properties.[4] Acta Crystallographica Section E.

  • Brouwer, A. M. (2011). Standards for Photometry and Fluorometry.[5] IUPAC Technical Report. Pure and Applied Chemistry. (Provides standard values for Quinine Sulfate).

  • Al-Mohaimeed, A. M., et al. (2017). Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores. RSC Advances.[6]

  • BenchChem. (2025).[7] Comparative Analysis of Photophysical Properties of Carbazole Derivatives.

Sources

Comparative

Technical Comparison Guide: Crystal Structure &amp; Solid-State Properties of 9-Butyl-9H-carbazole-3-carbaldehyde

This guide provides an in-depth structural and functional analysis of 9-Butyl-9H-carbazole-3-carbaldehyde (BCC) , comparing it against its homologs to assist researchers in materials science and medicinal chemistry. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional analysis of 9-Butyl-9H-carbazole-3-carbaldehyde (BCC) , comparing it against its homologs to assist researchers in materials science and medicinal chemistry.

Executive Summary

9-Butyl-9H-carbazole-3-carbaldehyde is a pivotal organo-electronic building block. While the carbazole core provides high charge mobility and thermal stability, the C4-butyl chain and C3-formyl group dictate its solid-state packing and solubility.[1]

This guide analyzes the crystal engineering principles governing BCC, contrasting it with its ethyl (ECC) and methyl (MCC) analogs.[1] The butyl derivative is specifically selected in applications requiring enhanced solubility in non-chlorinated solvents (e.g., toluene, THF) for solution-processable OLEDs and fluorescent sensors, often at the cost of slightly reduced packing density compared to the ethyl analog.

Crystal Structure & Packing Analysis[1]

The Structural Anchor: 9-Ethyl Analog (ECC)

To understand the packing of the butyl derivative, we must first establish the baseline defined by the well-characterized 9-Ethyl-9H-carbazole-3-carbaldehyde (CAS: 7570-45-8).

  • Space Group: Monoclinic,

    
    .
    
  • Unit Cell Parameters:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    .
  • Conformation: The carbazole skeleton is essentially planar.[1][2] The formyl group is coplanar with the aromatic system, facilitating conjugation.[1]

The Butyl Effect: Structural Deviation

The substitution of the ethyl group with a butyl chain in BCC introduces significant changes to the crystal packing lattice energy and molecular volume.[1]

A. Alkyl Chain Conformation

Based on crystallographic data from homologous 9-butyl-3-nitrocarbazole structures, the butyl chain in BCC adopts an extended (all-trans) conformation .[1]

  • Orientation: The chain typically lies almost normal (perpendicular) to the carbazole plane to minimize steric repulsion with the C1 and C8 protons.

  • Disorder: The terminal methyl group of the butyl chain often exhibits higher thermal vibration parameters (

    
    ) compared to the ethyl analog, indicating greater conformational flexibility.
    
B. Packing Motifs & Intermolecular Interactions

The solid-state assembly is governed by a competition between


-

stacking and steric bulk.[1]
  • 
    -
    
    
    
    Stacking:
    The planar carbazole cores attempt to stack in a "slipped-parallel" motif.[1]
    • Comparison: The ethyl analog (ECC) packs tightly with short centroid-to-centroid distances (~3.8 Å).[1] The butyl analog (BCC) exhibits increased interlayer spacing due to the steric volume of the butyl tail, which acts as a "spacer" between layers.[1]

  • C-H···O Hydrogen Bonding: The formyl oxygen acts as a weak hydrogen bond acceptor.

    • Mechanism:[3][4][5] A supramolecular chain is often formed via

      
       interactions, linking molecules along the crystallographic b-axis.[1]
      
  • C-H···

    
     Interactions:  The butyl chain protons interact with the 
    
    
    
    -cloud of adjacent carbazole rings, stabilizing the crystal despite the looser packing.

Comparative Performance Guide

The following table contrasts the 9-Butyl derivative with its primary alternatives. Use this to select the correct precursor for your application.

Feature9-Methyl (MCC) 9-Ethyl (ECC) 9-Butyl (BCC)
CAS Number 21240-56-27570-45-829974-62-2
Melting Point 74–75 °C85–87 °C~55–65 °C (Low Melting)
Solubility (Toluene) LowModerateHigh
Crystallinity HighHighModerate (Prone to oiling)
Packing Density HighHighMedium (Looser stacking)
Primary Application Small Molecule DrugsStandard OLEDsSolution-Processed Polymers
Processing Advantage High Purity CrystalsBalance of propertiesPrevents aggregation/precipitation

Scientist's Note: Choose BCC if you are performing spin-coating or inkjet printing.[1] The butyl chain disrupts crystallization kinetics, allowing for smoother amorphous film formation. Choose ECC if you require high crystallinity for X-ray diffraction studies.

Experimental Protocols

Synthesis: Vilsmeier-Haack Formylation

Standardized protocol for high-purity BCC suitable for crystallography.

Reagents: 9-Butylcarbazole (1.0 eq), POCl


 (1.2 eq), DMF (Solvent/Reagent).[1]
  • Preparation: Dissolve 9-butylcarbazole in anhydrous DMF under N

    
     atmosphere.
    
  • Vilsmeier Complex: Cool the solution to 0°C . Add POCl

    
     dropwise over 30 minutes. Critical: Exothermic reaction; maintain Temp < 5°C to prevent di-formylation at the C6 position.
    
  • Heating: Warm to 90°C and stir for 4–6 hours. The solution will turn deep orange/red.

  • Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution (pH ~5–6). Stir for 1 hour to hydrolyze the iminium salt intermediate.

  • Isolation: Filter the yellow precipitate. Wash copiously with water.[1]

  • Purification: Recrystallize from Ethanol/Dichloromethane (3:1) .

Crystal Growth (Slow Evaporation)

To obtain single crystals of BCC for XRD:

  • Dissolve 50 mg of purified BCC in 2 mL of Dichloromethane (DCM) .

  • Add 1 mL of Ethanol carefully to form a layer (optional) or mix for a single phase.

  • Cover the vial with Parafilm and poke 3–4 small holes.

  • Allow to stand at room temperature (20–25°C) for 3–5 days.

  • Result: Yellow block-like crystals should form. Note: If oiling occurs, switch solvent to Hexane/Ethyl Acetate (4:1).[1]

Visualizations & Logic Pathways

Synthesis & Purification Workflow

The following diagram illustrates the critical decision points in the synthesis to ensure structural purity.

SynthesisWorkflow Start Start: 9-Butylcarbazole Reagent Add POCl3 / DMF (Vilsmeier Reagent) Start->Reagent TempControl CRITICAL: Maintain T < 5°C (Prevents C3,C6-diformylation) Reagent->TempControl Heat Heat to 90°C (4-6 hrs) Formation of Iminium Salt TempControl->Heat Hydrolysis Hydrolysis (Ice/NaOAc) pH 5-6 Heat->Hydrolysis Precipitate Crude Solid (Yellow) Hydrolysis->Precipitate Purification Recrystallization (EtOH/DCM) Precipitate->Purification Final Pure 9-Butyl-carbazole-3-CHO Purification->Final

Caption: Step-by-step Vilsmeier-Haack formylation pathway emphasizing temperature control to avoid structural impurities.

Structure-Property Logic: The Alkyl Chain Effect

This diagram explains the causality between the butyl chain length and the resulting material properties.[1]

StructureProperty Butyl Butyl Chain (C4) Steric Increased Steric Bulk (vs Ethyl/Methyl) Butyl->Steric Packing Disrupted Pi-Stacking (Increased Interlayer Distance) Steric->Packing Lattice Lower Lattice Energy Packing->Lattice Solubility Enhanced Solubility (Toluene/THF) Packing->Solubility MP Lower Melting Point (~60°C) Lattice->MP Film Better Film Formation (Amorphous) Solubility->Film

Caption: Causal relationship between the C4-alkyl chain length, crystal packing efficiency, and macroscopic solubility properties.

References

  • Yuan, M. S., Zhao, L., & Zhang, R. R. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. Link

  • Stalindurai, K., Ramalingan, C., Sridhar, B., & Selvanayagam, S. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E, 70(12), o1283-o1284. Link

  • Zhang, X., et al. (2016). 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1, x161776. (Provides data on butyl chain conformation). Link

  • BenchChem. (2025). Comparing the efficiency of different synthetic routes to 9-ethyl-9H-carbazole-2-carbaldehyde. (Comparative synthesis data). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 9-Butyl-9H-carbazole-3-carbaldehyde

This document provides essential procedural guidance for the safe handling and disposal of 9-Butyl-9H-carbazole-3-carbaldehyde. As a specialized carbazole derivative, this compound is integral to research in materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 9-Butyl-9H-carbazole-3-carbaldehyde. As a specialized carbazole derivative, this compound is integral to research in materials science and drug development, particularly for its role in synthesizing novel organic dyes and materials for applications like Organic Light Emitting Diodes (OLEDs)[1][2][3]. However, its structural similarity to other known hazardous carbazoles necessitates a rigorous and informed approach to its disposal. This guide is designed for researchers and laboratory professionals, offering a framework built on established safety protocols and regulatory compliance to ensure both personal and environmental protection.

Hazard Profile and Inherent Risks: A Proactive Assessment

While a specific, comprehensive safety data sheet for 9-Butyl-9H-carbazole-3-carbaldehyde is not universally available, a robust risk assessment can be constructed by analyzing its constituent parts: the carbazole core, the aldehyde functional group, and data from closely related analogues.

The parent compound, 9H-Carbazole, is a known irritant and is classified as being suspected of causing cancer; it is also recognized as being very toxic to aquatic life with long-lasting effects[4][5][6]. Derivatives of carbazole are frequently flagged for potential genotoxicity and carcinogenicity[5][7]. The aldehyde functional group typically introduces risks of skin, eye, and respiratory irritation. Therefore, 9-Butyl-9H-carbazole-3-carbaldehyde must be managed as a hazardous chemical with a multi-faceted risk profile.

Table 1: Inferred Hazard Profile and Primary Risks

Hazard Category Inferred GHS Classification (based on analogues) Primary Risk and Rationale
Acute Toxicity (Oral) Category 3 (H301) Assumed to be toxic if swallowed. This is based on safety data for similar substituted carbazoles like 2,7-Dibromo-9H-carbazole, which carries this classification.
Skin/Eye Irritation Category 2 (H315/H319) Expected to cause skin and serious eye irritation. This is a common characteristic of both the carbazole nucleus and aldehyde compounds[4][8].
Carcinogenicity Category 2 (H351) Suspected of causing cancer. The parent 9H-Carbazole is classified as such, and this risk should be conservatively extended to its derivatives[4][6].

| Aquatic Toxicity | Acute Category 1, Chronic Category 1 (H410) | Presumed to be very toxic to aquatic life with long-lasting effects. The stable, aromatic carbazole ring system is known for its environmental persistence and ecotoxicity[4][5]. |

Pre-Disposal Safety & Emergency Preparedness

Safe disposal begins with safe handling. Adherence to the following engineering controls, personal protective equipment (PPE), and spill management protocols is mandatory at all stages of the chemical's lifecycle.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of 9-Butyl-9H-carbazole-3-carbaldehyde, including weighing, transfers, and waste consolidation, must occur within a certified chemical fume hood to prevent the inhalation of fine dust particles[4][9][10].

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against airborne dust and accidental splashes during handling and waste consolidation[10].
Hand Protection Chemical-resistant gloves (e.g., Nitrile) compliant with EN 374. Prevents dermal exposure. Gloves must be inspected for integrity before each use and contaminated gloves must be disposed of as hazardous solid waste[9][10][11].
Body Protection A buttoned, full-length laboratory coat. Protects skin and personal clothing from contamination. Lab coats used while handling this chemical should be laundered separately from personal clothing[4][7].

| Respiratory Protection | Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P100 (or N99) particulate filters is necessary[10]. | Engineering controls are the primary defense against inhalation. Respirators are for non-routine and emergency situations only[8][10]. |

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition[9].

  • Don PPE: Wear the full PPE specified in Table 2, including respiratory protection if the spill is outside a fume hood.

  • Containment: Prevent the spilled material from entering drains or waterways. For larger spills, create a dike around the material with sand or other inert absorbent material[4][9].

  • Cleanup (Dry Spill): Do NOT dry sweep, as this will generate dust. Gently cover the spill with an inert absorbent material. Carefully scoop or use a HEPA-filtered vacuum to collect the material[4][10].

  • Collection: Place all contaminated materials (absorbent, spilled powder, used PPE) into a heavy-duty, sealable plastic bag or a designated hazardous waste container[4][9].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Labeling & Disposal: Seal and label the waste container as "Spill Debris contaminated with 9-Butyl-9H-carbazole-3-carbaldehyde" and manage it according to the procedures in Section 3.

Waste Segregation and Disposal Procedures

Proper disposal requires meticulous segregation of waste into distinct streams. Mixing incompatible waste types is a violation of safety protocols and regulations. The following decision workflow and corresponding procedures provide a systematic approach to waste management.

G start Identify Waste Containing 9-Butyl-9H-carbazole-3-carbaldehyde sub1 What is the nature of the waste? start->sub1 cat1 Unused or Surplus Chemical (Pure Product) sub1->cat1  Product   cat2 Contaminated Solid Waste (Gloves, Weigh Paper, Wipes) sub1->cat2  Labware/PPE   cat3 Empty Chemical Container (<3% Residue by Weight) sub1->cat3  Container   proc1 Follow Procedure A: Bulk Chemical Disposal cat1->proc1 proc2 Follow Procedure B: Contaminated Solids Disposal cat2->proc2 proc3 Follow Procedure C: Container Decontamination cat3->proc3

Caption: Decision workflow for segregating waste streams.

Procedure A: Bulk Chemical Disposal (Unused/Surplus Product)

This procedure applies to the original product that is expired, off-specification, or no longer needed.

  • Container Integrity: Ensure the chemical is in its original container, which must be in good condition with a secure, tight-fitting lid[12]. If the original container is compromised, carefully transfer the contents to a new, compatible container suitable for solid hazardous waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must include the full, unabbreviated chemical name: "9-Butyl-9H-carbazole-3-carbaldehyde"[12].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA)[13][14]. The SAA must be secure, away from incompatible materials (e.g., strong oxidizing agents), and under the control of laboratory personnel[7][14].

  • Pickup Request: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[15][16]. Do not accumulate more than one quart of this type of acutely hazardous waste in the SAA[13].

Procedure B: Contaminated Solids Disposal (Labware/PPE)

This stream includes all disposable items that have come into direct contact with the chemical.

  • Collection Container: Designate a specific, puncture-resistant waste container, such as a plastic pail with a lid, for this waste stream[15]. Line the container with a clear, heavy-duty plastic bag[16].

  • Labeling: Affix a "Hazardous Waste" label to the exterior of the pail. List the contents as: "Solid Waste Contaminated with 9-Butyl-9H-carbazole-3-carbaldehyde"[15].

  • Accumulation: Place all contaminated items (gloves, weighing papers, wipes, disposable spatulas, etc.) directly into the lined pail. Keep the lid securely closed at all times except when adding waste[12][15].

  • Disposal: Once the container is full, seal the inner bag and secure the lid on the pail. Arrange for pickup via your EHS office.

Procedure C: Empty Container Decontamination

An "empty" container is defined as one that has been emptied by normal means and contains less than 3% of the original product by weight[13].

  • Initial Rinse (Crucial Step): The primary decontamination step is a triple rinse with a suitable organic solvent (e.g., acetone or toluene) in which the compound is soluble[12][13].

  • Rinsate Collection: The first rinsate is considered acutely hazardous waste. It must be collected in a designated, sealable container labeled "Hazardous Waste: Acetone Rinsate of 9-Butyl-9H-carbazole-3-carbaldehyde"[12][15]. Subsequent rinses should also be collected into this waste container.

  • Final Rinse: After the solvent rinse, a final triple rinse with water can be performed. This water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

  • Container Disposal: Once the container is fully rinsed and air-dried in a fume hood, all hazard labels must be completely obliterated or removed[13][15]. The clean, defaced container can then be disposed of in the appropriate glass recycling or regular trash receptacle.

Final Disposal Pathway & Regulatory Compliance

The ultimate fate of all collected hazardous waste is critical. All waste streams generated must be turned over to a licensed hazardous waste management facility. The standard and most environmentally sound disposal method for this type of organic chemical is controlled incineration at a high-temperature facility equipped with flue gas scrubbing technology[9]. This process ensures the complete destruction of the hazardous compound, preventing its release into the environment.

Adherence to these protocols ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and equivalent bodies internationally. Meticulous record-keeping of waste generation and disposal is a key component of this compliance.

References

  • Chemical Safety Data Sheet MSDS / SDS - 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE. ChemicalBook.
  • SAFETY DATA SHEET - 2,7-Dibromo-9H-carbazole. Sigma-Aldrich.
  • Safety Data Sheet - 9H-Carbazole. Apollo Scientific.
  • Safety Data Sheet - 9H-Carbazole-3,6-dicarbonitrile. Carl ROTH.
  • Safety Data Sheet - 3-Bromo-9H-carbazole. Ossila.
  • Material Safety Data Sheet - 9H-Carbazole. University of Puerto Rico Mayagüez.
  • SAFETY DATA SHEET - Carbazole. Fisher Scientific.
  • Ramalingam, C., et al. (2016). 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1(11). Available at: [Link]

  • Jaiswal, S., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Reviews in Environmental Science and Bio/Technology, 16(2), 289-315. Available at: [Link]

  • Gandeepan, P., et al. (2015). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E, 71(Pt 5), o363–o364. Available at: [Link]

  • Safety Data Sheet - Carbazole. Santa Cruz Biotechnology.
  • Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3023-3027. Available at: [Link]

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(30), 10029-10057. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Singh, A., et al. (2024). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie. Available at: [Link]

  • Hazardous Waste Disposal Guide. Columbia University Environmental Health & Safety.
  • 9H-Carbazole: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Maryland Campus Safety Division. Available at: [Link]

  • Ramalingam, C., et al. (2016). 9-Butyl-3-nitro-9H-carbazole.
  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Butyl-9H-carbazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
9-Butyl-9H-carbazole-3-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.